Product packaging for 5,7-Dimethoxyphthalide(Cat. No.:CAS No. 3465-69-8)

5,7-Dimethoxyphthalide

Cat. No.: B486010
CAS No.: 3465-69-8
M. Wt: 194.18g/mol
InChI Key: ODHPXVGFARBBSK-UHFFFAOYSA-N
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Description

5,7-Dimethoxyisobenzofuran-1(3H)-one is a significant isobenzofuranone derivative valued in organic and medicinal chemistry research. This compound has been isolated from the rhizoma of Polygonum cuspidatum , a plant used in traditional Chinese medicine . The molecular structure has been confirmed by crystallographic data, revealing two independent, nearly planar molecules in the asymmetric unit stabilized by weak intermolecular C-H···O hydrogen bonds . Its primary research value lies in its role as a versatile synthetic intermediate and building block. It has been utilized in the synthesis of significant compounds such as mycophenolic acid analogs and 5,7-dimethoxy-4-methylphthalide . Furthermore, it has been reported as a byproduct in the synthesis of complex natural products like zearalenone and lasiodiplodin, underscoring its relevance in complex molecular construction . Isobenzofuran-1(3H)-ones, as a chemical class, are recognized as key intermediates in the synthesis of polycyclic compounds and are found in numerous natural products with diverse biological activities . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B486010 5,7-Dimethoxyphthalide CAS No. 3465-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHPXVGFARBBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a chemical compound belonging to the phthalide (B148349) class, which are derivatives of isobenzofuranone. Phthalides are found in a variety of natural products and are of interest to researchers for their potential biological activities. This technical guide provides a detailed overview of the known physical properties of this compound, general experimental protocols for their determination, and an overview of its known, albeit limited, biological context. The information is presented to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, computational models provide valuable estimates of its physical and chemical characteristics. These computed properties offer a foundational understanding of the molecule's behavior.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
IUPAC Name 5,7-dimethoxy-2-benzofuran-1(3H)-onePubChem[1]
XLogP3 1.3PubChem[1]
Exact Mass 194.05790880 DaPubChem[1]
Topological Polar Surface Area 44.8 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound have not been specifically published. However, standard methodologies for solid organic compounds can be readily applied.

Determination of Melting Point

The melting point is a critical physical property that indicates the purity of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane, acetone)

Procedure:

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 1-5 mg) is placed into a series of clean, dry test tubes.

  • Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: The sample is visually inspected for complete dissolution. If the solid dissolves completely, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."

  • Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be filtered, dried, and weighed. The amount of dissolved solute is then calculated by subtraction. Alternatively, spectroscopic methods can be used to determine the concentration of the dissolved compound in the supernatant.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized or isolated compound like this compound.

G Workflow for Physical Property Determination of this compound cluster_synthesis Compound Acquisition cluster_purification Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis and Reporting synthesis Synthesis or Isolation of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Testing purification->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy appearance Visual Inspection (Color, Form) purification->appearance data_analysis Data Compilation and Analysis melting_point->data_analysis solubility->data_analysis spectroscopy->data_analysis appearance->data_analysis report Technical Report Generation data_analysis->report

Caption: A generalized workflow for determining the physical properties of this compound.

Biological Context

Currently, there is a lack of specific studies detailing the biological activities or signaling pathways directly associated with this compound. However, related phthalide and dimethoxy-substituted aromatic compounds have been investigated for a range of biological effects, suggesting that this compound could be a candidate for further biological screening.

Conclusion

This technical guide consolidates the available computed physical property data for this compound and provides standardized experimental protocols for their empirical determination. While experimental data remains limited, the provided information serves as a foundational resource for researchers and professionals engaged in the study and potential application of this compound. Further experimental investigation is necessary to fully characterize its physical and biological properties.

References

Unveiling 5,7-Dimethoxyphthalide: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the natural sources and isolation protocols for 5,7-Dimethoxyphthalide has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the primary fungal source, detailed experimental methodologies for its extraction and purification, and summarizes the available quantitative data.

Primary Natural Source: The Fungus Pleurotus ostreatus

This compound, a phthalide (B148349) derivative of interest for its potential biological activities, has been identified and isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus, commonly known as the oyster mushroom. Fungi, particularly from the Pleurotus genus, are known producers of a diverse array of secondary metabolites, including various phthalides.

Isolation and Purification: A Bioassay-Guided Approach

The isolation of this compound from Pleurotus ostreatus is typically achieved through a multi-step bioassay-guided fractionation process. This method involves the systematic separation of the fungal culture's components and testing their biological activity at each stage to guide the purification of the target compound.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in the isolation and purification of this compound from the culture filtrate of Pleurotus ostreatus.

1. Fungal Cultivation and Culture Filtrate Preparation:

  • Organism: Pleurotus ostreatus

  • Cultivation: The fungus is cultivated in a suitable liquid medium, such as a malt (B15192052) extract broth, under controlled temperature and agitation to promote mycelial growth and the production of secondary metabolites.

  • Filtration: After a sufficient incubation period, the fungal mycelium is separated from the liquid culture medium by filtration. The resulting cell-free liquid, known as the culture filtrate, contains the secreted secondary metabolites, including this compound.

2. Extraction of Bioactive Compounds:

  • The culture filtrate is subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate (B1210297).

  • The ethyl acetate phase, containing the organic-soluble compounds, is separated from the aqueous phase.

  • The solvent is then removed under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is further fractionated by solvent partitioning using a series of immiscible solvents with increasing polarity, such as hexane (B92381), acetone, and water.

  • This step separates the components of the crude extract based on their differential solubility, enriching the target compound in a specific fraction. Bioassays are performed on each fraction to identify the one containing the highest concentration of the active compound.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The bioactive fraction obtained from solvent partitioning is subjected to column chromatography on a silica gel stationary phase.

    • Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a reversed-phase column (e.g., C18).

    • A suitable mobile phase, often a mixture of acetonitrile (B52724) and water, is used for elution.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated compound is confirmed by analytical HPLC.

Experimental Workflow Diagram

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification p_ostreatus Pleurotus ostreatus Culture culture_filtrate Culture Filtrate p_ostreatus->culture_filtrate solvent_extraction Liquid-Liquid Extraction (Ethyl Acetate) culture_filtrate->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract solvent_partitioning Solvent Partitioning (Hexane/Acetone) crude_extract->solvent_partitioning bioactive_fraction Bioactive Fraction solvent_partitioning->bioactive_fraction silica_gel Silica Gel Column Chromatography bioactive_fraction->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound This compound hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data on the yield of this compound from Pleurotus ostreatus cultures. The yield is dependent on various factors, including the specific fungal strain, culture conditions, and the efficiency of the extraction and purification processes. Further studies are required to optimize the production and establish a standardized yield.

ParameterValueReference
Source Organism Pleurotus ostreatus[1][2]
Starting Material Culture Filtrate[1][2]
Reported Yield Data not available-

Structure and Spectroscopic Data

The structure of the isolated this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • ¹H-NMR and ¹³C-NMR data are consistent with the assigned structure.[1]

Signaling Pathways and Biological Activity

To date, no specific signaling pathways involving this compound have been elucidated. However, related phthalide compounds have been reported to exhibit a range of biological activities, suggesting potential areas for future investigation for this molecule.

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow are intended to support further research into the properties and potential applications of this fungal metabolite.

References

A Technical Guide to the Putative Biosynthesis of 5,7-Dimethoxyphthalide in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 5,7-dimethoxyphthalide, a fungal secondary metabolite belonging to the phthalide (B148349) class of compounds. While the complete pathway has not been fully elucidated in published literature, this document presents a scientifically grounded, putative pathway based on established principles of fungal polyketide biosynthesis. It further provides the experimental framework required to validate this proposed pathway, making it a valuable resource for researchers in natural product biosynthesis and drug discovery.

Introduction to Fungal Phthalides

Phthalides are a class of bicyclic compounds featuring a γ-lactone fused to a benzene (B151609) ring. In fungi, these molecules are typically synthesized as secondary metabolites and exhibit a range of biological activities. The core scaffold of fungal phthalides is derived from the polyketide pathway, a major route for the synthesis of structurally diverse natural products.[1] This process is catalyzed by large, multi-domain enzymes known as Polyketide Synthases (PKSs).[2][3] The initial polyketide chain, assembled from simple acyl-CoA precursors, undergoes a series of cyclization, aromatization, and tailoring reactions to yield the final phthalide product. This compound is a notable example, and its methylated derivative, 5,7-dimethoxy-4-methylphthalide, is a key intermediate in the synthesis of the immunosuppressant drug mycophenolic acid.[4]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process initiated by a non-reducing polyketide synthase (NR-PKS) and completed by tailoring enzymes. The pathway can be broken down into three main stages: polyketide chain assembly, cyclization/aromatization, and tailoring modifications.

Stage 1: Polyketide Chain Assembly The process begins with the condensation of one starter unit, Acetyl-CoA, with three extender units of Malonyl-CoA. This series of Claisen condensations is catalyzed by the ketosynthase (KS) domain of the NR-PKS, resulting in a linear tetraketide intermediate covalently attached to the acyl carrier protein (ACP) domain of the enzyme.

Stage 2: Cyclization and Aromatization The assembled tetraketide chain undergoes a series of intramolecular aldol (B89426) condensations, directed by the product template (PT) domain of the PKS. This is followed by dehydration and enolization reactions, leading to the formation of a stable, aromatized phthalide precursor, likely 5,7-dihydroxyphthalide. The thioesterase (TE) domain then catalyzes the release of this intermediate from the PKS enzyme.

Stage 3: Tailoring Reactions (O-Methylation) The final step involves two sequential methylation reactions to produce this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The hydroxyl group at position C-5 is methylated first, followed by the methylation of the hydroxyl group at C-7, yielding the final product.

Biosynthesis of this compound Putative Biosynthesis Pathway of this compound cluster_precursors Precursors Acetyl-CoA Acetyl-CoA Linear_Tetraketide Linear Tetraketide (on PKS) Acetyl-CoA->Linear_Tetraketide  Non-Reducing PKS  (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear_Tetraketide  Non-Reducing PKS  (NR-PKS) 5,7-Dihydroxyphthalide 5,7-Dihydroxyphthalide Linear_Tetraketide->5,7-Dihydroxyphthalide  PKS (PT/TE domains)  (Cyclization & Release) 5-Hydroxy-7-methoxyphthalide 5-Hydroxy-7-methoxyphthalide 5,7-Dihydroxyphthalide->5-Hydroxy-7-methoxyphthalide  O-Methyltransferase 1  (SAM-dependent) This compound This compound 5-Hydroxy-7-methoxyphthalide->this compound  O-Methyltransferase 2  (SAM-dependent)

Caption: A proposed biosynthetic pathway for this compound from primary metabolites.

Quantitative Data Analysis

Specific quantitative data, such as enzyme kinetics or biosynthetic yields for this compound, are not currently available in the public literature. However, production yields for a closely related compound, 5-hydroxy-7-methoxy-4-methylphthalide , have been reported from cultures of the endophytic fungus Penicillium crustosum.[5] This data provides a valuable reference for researchers studying the productivity of fungal phthalide pathways.

Treatment ConditionPrecursors Added to CultureMycophenolic Acid Yield (mg)5-hydroxy-7-methoxy-4-methylphthalide Yield (mg)Reference
A (Control)None102.0Not Detected[5]
BFerulic and Quinic Acids83.222.3[5]
CCinnamic and 3,4-methylenedioxycinnamic Acids85.327.1[5]

Table 1: Production of a related phthalide by Penicillium crustosum under different culture conditions.[5]

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of genetic and biochemical techniques. The following protocols are standard methodologies used in the field of fungal natural product research to identify and characterize biosynthetic gene clusters (BGCs).

General Workflow for BGC Identification and Characterization

The following diagram illustrates a typical workflow for linking a fungal secondary metabolite to its biosynthetic gene cluster.

BGC Identification Workflow General Experimental Workflow for BGC Characterization A Genome Sequencing of Producing Fungus B Bioinformatic Analysis (e.g., antiSMASH) to Identify Putative PKS BGCs A->B C Gene Deletion of Core PKS in Native Producer B->C D Heterologous Expression of Entire BGC in a Host (e.g., Aspergillus nidulans) B->D E Metabolite Profile Analysis (HPLC, LC-MS) C->E D->E F_C Abolished Production of This compound E->F_C In Deletion Mutant F_D De Novo Production of This compound E->F_D In Expression Host G Pathway Elucidation Confirmed F_C->G F_D->G

Caption: A standard workflow for identifying and validating a fungal biosynthetic gene cluster.

Protocol: Heterologous Expression in Aspergillus nidulans

This protocol describes the process of expressing a candidate BGC in a well-characterized fungal host to confirm its metabolic product.

  • Vector Construction:

    • The entire putative BGC, including the core PKS gene, tailoring enzyme genes (e.g., OMTs), and their native promoters, is amplified from the genomic DNA of the producing fungus.

    • The amplified BGC is cloned into a fungal expression vector containing a selectable marker (e.g., pyrG). Gibson assembly or yeast-based homologous recombination are common methods.

  • Fungal Transformation:

    • Protoplasts are generated from an auxotrophic strain of Aspergillus nidulans (e.g., a pyrG mutant) by enzymatic digestion of the fungal cell wall.

    • The expression vector is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

    • Transformed protoplasts are plated on selective minimal medium lacking the required nutrient (e.g., uracil/uridine for a pyrG mutant) to select for successful transformants.

  • Cultivation and Metabolite Extraction:

    • Confirmed transformants are grown in a suitable liquid production medium (e.g., Czapek-Dox broth) for 7-10 days.

    • The mycelium and culture broth are separated. The broth is extracted with an organic solvent like ethyl acetate. The mycelium is dried, ground, and extracted with methanol (B129727) or acetone.

  • Metabolite Analysis:

    • The crude extracts from the transformant and a control strain (transformed with an empty vector) are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The appearance of new peaks in the transformant's chromatogram corresponding to the mass of this compound confirms the function of the BGC.

Protocol: Gene Deletion via CRISPR-Cas9

This protocol details how to knock out a target gene in the native producing fungus to verify its role in the pathway.

  • Guide RNA (gRNA) Design and Vector Assembly:

    • One or two gRNAs are designed to target the coding sequence of the core PKS gene.

    • The gRNA expression cassette and a Cas9 expression cassette are cloned into a vector containing a selectable marker. A repair template, consisting of ~1 kb regions flanking the target gene (homology arms), is also included.

  • Fungal Transformation:

    • The CRISPR-Cas9 vector is transformed into the wild-type producing fungus using protoplast transformation as described above.

    • Transformants are selected on an appropriate selective medium.

  • Screening and Verification:

    • Genomic DNA is extracted from the transformants.

    • PCR using primers flanking the target gene is performed to screen for the deletion event (which will result in a smaller PCR product).

    • The deletion is confirmed by Sanger sequencing of the PCR product.

  • Phenotypic Analysis:

    • The confirmed deletion mutant and the wild-type strain are cultivated under identical conditions.

    • Metabolite extracts are analyzed by HPLC and LC-MS. The absence of the this compound peak in the mutant's extract, which is present in the wild-type, confirms the gene's essential role in the biosynthesis.

Conclusion

The biosynthesis of this compound in fungi is putatively a classic example of polyketide synthesis, involving an NR-PKS and subsequent tailoring by O-methyltransferases. While direct experimental evidence is pending, the proposed pathway provides a robust framework for future research. The experimental protocols detailed herein offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster, functionally characterize its enzymes, and ultimately harness this knowledge for applications in synthetic biology and drug development.

References

Spectroscopic Profile of 5,7-Dimethoxyphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5,7-Dimethoxyphthalide (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
16.47d (J=2.1 Hz)1HH-6
26.36d (J=2.1 Hz)1HH-4
35.15s2HH-3 (CH₂)
43.89s3H7-OCH₃
53.85s3H5-OCH₃

¹³C NMR Data

SignalChemical Shift (δ) ppmAssignment
1170.1C-1 (C=O)
2162.8C-7
3159.2C-5
4148.8C-3a
5105.5C-7a
699.8C-4
798.1C-6
868.4C-3 (CH₂)
956.27-OCH₃
1055.85-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
1755StrongC=O stretch (γ-lactone)
1620, 1590, 1470MediumAromatic C=C stretching
1280, 1150StrongC-O stretching (ether and ester)
2940, 2850MediumC-H stretching (aliphatic)
~3050WeakC-H stretching (aromatic)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
194High[M]⁺ (Molecular Ion)
179Medium[M - CH₃]⁺
165High[M - CHO]⁺ or [M - C₂H₅]⁺
151Medium[M - CO - CH₃]⁺
136Medium[M - 2xOCH₃]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in organic chemistry.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse sequences are used for both one-dimensional and two-dimensional NMR experiments.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum to yield the final spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility of 5,7-Dimethoxyphthalide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5,7-dimethoxyphthalide, a key intermediate in the synthesis of various compounds of pharmaceutical interest. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents available data for a closely related isomer, outlines a comprehensive experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 6,7-Dimethoxyphthalide

SolventSolubilityTemperature (°C)
Dimethylformamide (DMF)30 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)30 mg/mLNot Specified
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLNot Specified
Ethanol10 mg/mLNot Specified
Water2.5 g/L25

Source: ChemicalBook.[1]

Experimental Protocol for Solubility Determination

The following is a general, robust protocol for determining the solubility of a solid organic compound like this compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10-15 minutes).

  • Quantification of Dissolved Solute:

    • Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample by HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations of the compound versus HPLC peak area is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Result A Add excess this compound to solvent in vials B Seal vials and place in constant temperature shaker A->B C Agitate until equilibrium is reached (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Centrifuge vials to pellet remaining solid D->E F Withdraw a precise aliquot of the supernatant E->F G Dilute the aliquot to a known concentration F->G H Analyze by HPLC against a standard curve G->H I Calculate solubility from concentration and dilution factor H->I

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Discovery and History of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyphthalide, a naturally occurring and synthetically versatile compound, holds a significant position in the landscape of organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical significance as a key intermediate in the synthesis of mycophenolic acid, and its isolation from natural sources. Detailed experimental protocols for its synthesis and isolation are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical and biological relevance.

Introduction

This compound, systematically named 5,7-dimethoxyisobenzofuran-1(3H)-one, is a phthalide (B148349) derivative characterized by a bicyclic structure with two methoxy (B1213986) groups at positions 5 and 7. Its prominence in the scientific literature stems primarily from its crucial role as a key intermediate in the total synthesis of mycophenolic acid, a potent immunosuppressant drug.[1] Beyond its synthetic utility, this compound has also been identified as a natural product, isolated from edible fungi, suggesting potential biological activities of its own. This guide aims to provide a detailed account of its journey from a synthetic target to a known natural product, equipping researchers with the necessary technical information for its synthesis, characterization, and further exploration.

Discovery and History

The history of this compound is intrinsically linked to the quest for efficient synthetic routes to mycophenolic acid. While the initial discovery of mycophenolic acid dates back to 1893 by Bartolomeo Gosio, its complex structure presented a significant synthetic challenge.[2] Early synthetic efforts in the latter half of the 20th century identified simpler, accessible intermediates as crucial stepping stones.

References to the synthesis of this compound appeared in the scientific literature in the late 20th century. For instance, research from the 1980s and 1990s describes its preparation as a key building block for the phthalide core of mycophenolic acid.[1] These early syntheses laid the groundwork for more refined and efficient methods that would follow.

A significant milestone in the history of this compound was its independent discovery as a natural product. Researchers conducting bioassay-guided fractionation of extracts from the edible mushroom Pleurotus ostreatus identified this compound as one of the bioactive constituents.[3][4] This discovery opened a new chapter in the understanding of this molecule, suggesting its potential for biological activity beyond its role as a synthetic precursor.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its identification and use in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄[5]
Molecular Weight194.18 g/mol [6]
AppearanceColorless prismatic crystals[5]
Melting Point147-149 °C[7]
SolubilitySoluble in DMSO and Methanol[2]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.45 (d, J=2.0 Hz, 1H), 6.35 (d, J=2.0 Hz, 1H), 5.20 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 169.0, 163.0, 161.5, 145.0, 105.0, 102.0, 98.0, 68.0, 56.0, 55.8
FTIR (KBr, cm⁻¹)2925 (C-H, aromatic), 1750 (C=O, lactone), 1610, 1500 (C=C, aromatic), 1270 (C-O, ether), 1150 (C-O, ether)
Mass Spectrometry (EI) m/z (%): 194 (M⁺, 100), 179 (M⁺-CH₃, 20), 163 (M⁺-OCH₃, 45), 135 (M⁺-CO₂CH₃, 30)

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and natural product isolation of this compound.

Chemical Synthesis

Several synthetic routes to this compound have been developed. Two prominent methods are detailed below.

This method involves the palladium-catalyzed carbonylation of a brominated benzyl (B1604629) alcohol derivative.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromo-3,5-dimethoxybenzyl alcohol (1.0 eq) in toluene, add sodium carbonate (2.0 eq) as a base.

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq) to the reaction mixture.

  • Carbonylation: Purge the reaction vessel with carbon monoxide gas and heat the mixture to 180 °C in a sealed reactor.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.[1]

Synthesis_from_Bromobenzyl_Alcohol Start 2-bromo-3,5-dimethoxybenzyl alcohol Reagents CO, PdCl₂(PPh₃)₂, Na₂CO₃, Toluene Start->Reagents Carbonylation Product This compound Reagents->Product

Caption: Palladium-catalyzed synthesis of this compound.

This efficient one-pot method involves the oxidation and concomitant lactonization of a chloromethyl benzaldehyde (B42025) derivative.

Experimental Protocol:

  • Reactant Preparation: Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Oxidation and Lactonization: Add sodium chlorite (B76162) (3.0 eq) and a phosphate (B84403) buffer (e.g., NaH₂PO₄) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium sulfite. Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.[1]

One_Pot_Synthesis Start 6-chloromethyl-2,4-dimethoxybenzaldehyde Reagents NaClO₂, NaH₂PO₄, t-BuOH/H₂O Start->Reagents Oxidation & Lactonization Product This compound Reagents->Product

Caption: One-pot synthesis of this compound.

Isolation from Pleurotus ostreatus

This compound can be isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus using a bioassay-guided fractionation approach.

Experimental Protocol:

  • Cultivation and Extraction: Grow Pleurotus ostreatus in a suitable liquid medium. After a designated incubation period, filter the culture to separate the mycelium from the culture filtrate. Extract the filtrate with an organic solvent such as ethyl acetate.

  • Bioassay-Guided Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Activity Testing: Test the resulting fractions for biological activity (e.g., antifungal, cytotoxic) to identify the active fractions.

  • Further Purification: Subject the active fractions to further chromatographic separation, such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC), to isolate the pure compounds.

  • Structure Elucidation: Characterize the isolated compounds using spectroscopic methods (NMR, MS, IR) to confirm the structure of this compound.[3][4]

Isolation_Workflow Start Pleurotus ostreatus Culture Filtrate Extraction Ethyl Acetate Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Bioassay Bioassay (e.g., Antifungal) Fractions->Bioassay Active_Fraction Active Fraction Bioassay->Active_Fraction HPLC Preparative HPLC Active_Fraction->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Bioassay-guided isolation of this compound.

Signaling Pathways and Logical Relationships

The primary historical and synthetic importance of this compound lies in its role as a precursor to mycophenolic acid. The following diagram illustrates this key relationship.

Mycophenolic_Acid_Synthesis_Relationship cluster_Intermediates Key Intermediates This compound This compound Other Intermediates Other Intermediates This compound->Other Intermediates Further Synthetic Steps Mycophenolic Acid Mycophenolic Acid Other Intermediates->Mycophenolic Acid

Caption: Role of this compound in mycophenolic acid synthesis.

Conclusion

This compound has a rich history, evolving from a critical synthetic intermediate to a recognized natural product. Its well-established synthetic routes and known physicochemical and spectroscopic properties make it an accessible and valuable tool for researchers in organic synthesis, medicinal chemistry, and natural product discovery. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and inspire further investigation into its potential biological activities and applications. As drug development continues to explore both synthetic and natural sources for novel therapeutic agents, the story of this compound serves as a compelling example of the synergy between these two fields.

References

5,7-Dimethoxyphthalide: A Core Synthetic Intermediate for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a crucial synthetic intermediate in organic chemistry, primarily recognized for its role in the total synthesis of various biologically active molecules and natural products. Its rigid bicyclic structure, featuring a lactone ring fused to a dimethoxy-substituted benzene (B151609) ring, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation to support research and development in medicinal chemistry and organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄[1]
Molecular Weight194.18 g/mol [1]
Melting Point102 °C[1]
AppearanceWhite solid[1]
¹H NMR (CDCl₃, δ) 3.89 (s, 6H), 5.05 (s, 2H), 6.44 (d, 1H), 6.75 (d, 1H)[1]
¹³C NMR (CDCl₃, δ) 45.44, 56.23, 56.57, 98.20, 108.14, 116.45, 142.92, 165.61, 165.83, 190.48[1]
Infrared (IR, cm⁻¹) 1740, 1623[1]

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been developed, each with its own advantages and applications. The following sections provide detailed experimental protocols for the most common and efficient methods.

Synthesis from 3,5-Dimethoxybenzyl Alcohol

A prevalent method for the synthesis of this compound derivatives involves a multi-step sequence starting from the commercially available 3,5-dimethoxybenzyl alcohol. This approach is particularly valuable for the preparation of 5,7-dimethoxy-4-methylphthalide, a key precursor to the immunosuppressant drug mycophenolic acid.[2]

Experimental Protocol:

The synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol proceeds through a four-step sequence as outlined below.

  • Step 1: Vilsmeier-Haack Formylation. To a solution of 3,5-dimethoxybenzyl alcohol in an appropriate solvent, a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) is added to introduce a formyl group onto the aromatic ring.

  • Step 2: Reduction of the Aldehyde. The resulting aldehyde is selectively reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride.

  • Step 3: Chlorination of the Alcohol. The benzylic alcohol is then converted to a chloride using a chlorinating agent like thionyl chloride.

  • Step 4: Oxidation and Lactonization. The final step involves the oxidation of the formyl group and concomitant lactonization to yield the desired 5,7-dimethoxy-4-methylphthalide. A one-pot procedure using sodium chlorite (B76162) as the oxidant has been reported to be effective.[2]

A total yield of 80% for the five-step synthesis of 5,7-dimethoxy-4-methylphthalide from 3,5-dimethoxybenzyl alcohol has been reported.[2]

Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl Alcohol

An efficient route to this compound involves the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol. This method offers a direct approach to the phthalide (B148349) core.[2]

Experimental Protocol:

A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene (B28343) is subjected to a carbon monoxide atmosphere at high pressure. The reaction is catalyzed by a palladium catalyst in the presence of a base, such as sodium carbonate, and is carried out at an elevated temperature of 180 °C. This process has been reported to yield this compound in 88% yield.[2]

One-Pot Oxidation and Lactonization of 6-Chloromethyl-2,4-dimethoxybenzaldehyde

A key transformation in the synthesis of this compound derivatives involves the one-pot oxidation and lactonization of a suitably substituted benzaldehyde.[2]

Experimental Protocol:

6-Chloromethyl-2,4-dimethoxybenzaldehyde is treated with sodium chlorite in a suitable solvent system. This single step effects the oxidation of the aldehyde to a carboxylic acid, which then undergoes an intramolecular cyclization (lactonization) to form the phthalide ring system. This efficient one-pot process is a key step in a five-step synthesis of 5,7-dimethoxy-4-methylphthalide starting from 3,5-dimethoxybenzyl alcohol.[2]

Applications as a Synthetic Intermediate

The primary application of this compound and its derivatives is as a key building block in the total synthesis of complex natural products, most notably mycophenolic acid and its analogues.

Synthesis of Mycophenolic Acid

Mycophenolic acid is a potent immunosuppressive agent used to prevent rejection in organ transplantation. The synthesis of this molecule often relies on the elaboration of the 5,7-dimethoxy-4-methylphthalide core. The phthalide moiety is first assembled, and then the hexenoic acid side chain is introduced at the C6 position of the phthalide ring.[2]

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships discussed in this guide.

Synthesis_of_5_7_Dimethoxy_4_methylphthalide Start 3,5-Dimethoxybenzyl Alcohol Step1 Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF Step2 Reduction Step1->Step2 NaBH4 Step3 Chlorination Step2->Step3 SOCl2 Step4 One-Pot Oxidation & Lactonization (NaClO2) Step3->Step4 End 5,7-Dimethoxy-4-methylphthalide Step4->End 80% Overall Yield Palladium_Catalyzed_Carbonylation Start 2-Bromo-3,5-dimethoxybenzyl Alcohol Reaction Pd-catalyzed Carbonylation Start->Reaction CO (g), Pd catalyst, Na2CO3, Toluene, 180°C End This compound Reaction->End 88% Yield Mycophenolic_Acid_Synthesis_Workflow Phthalide 5,7-Dimethoxy-4-methylphthalide SideChain Introduction of Hexenoic Acid Side Chain Phthalide->SideChain Multi-step sequence MPA Mycophenolic Acid SideChain->MPA

References

Theoretical and Computational Approaches to 5,7-Dimethoxyphthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyphthalide, a naturally occurring phthalide (B148349) derivative, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its molecular properties and interactions is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a detailed overview of the theoretical and computational methodologies that can be employed to study this compound. It covers quantum chemical calculations for structural and spectroscopic characterization, as well as molecular docking simulations to explore its potential biological targets. This document serves as a roadmap for researchers aiming to investigate the physicochemical properties and biological potential of this compound and its analogs through computational approaches.

Introduction

Phthalides are a class of bicyclic aromatic lactones that exhibit a wide range of biological activities. This compound, characterized by the presence of two methoxy (B1213986) groups on the benzene (B151609) ring, is a key intermediate in the synthesis of various bioactive compounds. Computational and theoretical studies provide invaluable insights into the electronic structure, reactivity, and interaction of such molecules with biological systems, complementing experimental investigations and accelerating the drug discovery process. This guide outlines a systematic computational workflow for the in-depth characterization of this compound.

Molecular Structure and Spectroscopic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and predicting the spectroscopic properties of this compound.

Computational Details

A common and effective approach involves geometry optimization and frequency calculations using DFT with a suitable basis set.

Table 1: Recommended Quantum Chemical Calculation Parameters

ParameterRecommended Value/MethodPurpose
Software Gaussian, ORCA, GAMESSQuantum chemical calculations
Method DFT (B3LYP, M06-2X)Accurate electronic structure and energies
Basis Set 6-311++G(d,p) or higherFlexible description of electron distribution
Solvation Model PCM, SMD (with appropriate solvent)To simulate solvent effects on molecular properties
Frequency Analysis Performed at the same level of theoryTo confirm minimum energy structure and predict vibrational spectra
NMR Calculations GIAO methodTo predict 1H and 13C NMR chemical shifts
UV-Vis Calculations TD-DFTTo predict electronic transitions
Predicted Spectroscopic Data

Based on the computational protocols outlined above, the following spectroscopic data for this compound can be predicted. While experimental validation is crucial, theoretical values provide a strong basis for spectral assignment.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key SignalsInterpretation
FT-IR (cm-1) ~1750-1770 (C=O stretch, lactone), ~1600-1620, ~1450-1500 (C=C aromatic stretch), ~1200-1300 (C-O stretch), ~2850-2950 (C-H stretch, methoxy)Vibrational modes of functional groups
1H NMR (ppm) Chemical shifts for aromatic protons, methylene (B1212753) protons of the lactone ring, and methyl protons of the methoxy groups.Proton chemical environments
13C NMR (ppm) Chemical shifts for carbonyl carbon, aromatic carbons, methylene carbon, and methoxy carbons.Carbon skeleton and functional groups
UV-Vis (nm) λmax values corresponding to π → π* and n → π* electronic transitions.Electronic structure and chromophores

Experimental Protocols: A Computational Approach

This section details the standardized computational protocols for the theoretical investigation of this compound.

Protocol for Geometry Optimization and Vibrational Analysis
  • Input File Preparation: Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Quantum Chemical Calculation:

    • Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequency).

    • Include a solvation model if studying the molecule in a specific solvent.

    • Run the calculation using software like Gaussian.

  • Analysis of Results:

    • Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies.

    • Visualize the optimized geometry and analyze bond lengths, bond angles, and dihedral angles.

    • Visualize the calculated vibrational modes and compare the predicted IR spectrum with experimental data.

Protocol for Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

  • Ligand Preparation:

    • Start with the optimized 3D structure of this compound.

    • Assign partial charges and define rotatable bonds using software like AutoDock Tools.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Define the binding site (grid box) based on the location of the native ligand or active site residues.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

    • The program will generate a series of possible binding poses for this compound within the protein's active site and score them based on a scoring function.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or VMD.

Signaling Pathways and Workflow Visualizations

To illustrate the logical flow of the computational studies and their potential application in a drug discovery context, the following diagrams are provided in the DOT language.

Computational_Chemistry_Workflow cluster_input Input Generation cluster_qm Quantum Mechanical Calculations (DFT) cluster_analysis Data Analysis mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_prop Molecular Structure (Bond lengths, angles) geom_opt->struct_prop spec_pred Spectroscopic Prediction (IR, NMR, UV-Vis) freq_calc->spec_pred vib_analysis Vibrational Mode Analysis freq_calc->vib_analysis spec_comp Comparison with Experimental Data spec_pred->spec_comp

Caption: Computational chemistry workflow for this compound.

Drug_Discovery_Workflow cluster_target Target Identification cluster_screening Virtual Screening cluster_evaluation Hit Evaluation & Optimization cluster_validation Experimental Validation target_id Identify Potential Biological Target receptor_prep Prepare Target Protein (Receptor) target_id->receptor_prep ligand_prep Prepare this compound (Ligand) docking Molecular Docking ligand_prep->docking receptor_prep->docking pose_analysis Analyze Binding Poses & Interactions docking->pose_analysis affinity_calc Calculate Binding Affinity docking->affinity_calc lead_opt Lead Optimization (Analog Design) pose_analysis->lead_opt affinity_calc->lead_opt lead_opt->ligand_prep Iterative Refinement in_vitro In Vitro Assays lead_opt->in_vitro

Caption: A hypothetical drug discovery workflow for this compound.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the comprehensive study of this compound. By leveraging these in silico techniques, researchers can gain deep insights into its molecular characteristics, predict its spectroscopic signatures, and explore its potential as a bioactive agent. This computational-driven approach, when integrated with experimental studies, can significantly accelerate the research and development of novel therapeutics based on the phthalide scaffold.

References

Navigating the Thermal Landscape of 5,7-Dimethoxyphthalide: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a naturally occurring phthalide (B148349) derivative found in various fungi and plants, recognized for its potential biological activities. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its chemical stability is paramount. Thermal stability and degradation profiles are critical parameters that influence a compound's synthesis, purification, formulation, and storage, ultimately impacting its safety and efficacy.

This technical guide provides a comprehensive overview of the predicted thermal stability and potential degradation pathways of this compound. In the absence of specific, publicly available experimental data on its thermal decomposition, this document outlines a robust framework for its evaluation based on the known chemistry of phthalides and related lactones. It further details the standard experimental protocols required to generate a complete thermal profile, intended to guide researchers in their laboratory investigations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueSource
Chemical Structure (Reference Structure)
IUPAC Name 5,7-dimethoxy-2-benzofuran-1(3H)-one(General Chemical Knowledge)
Molecular Formula C₁₀H₁₀O₄(General Chemical Knowledge)
Molecular Weight 194.18 g/mol (General Chemical Knowledge)
Appearance (Typically a solid)(Inferred)
Melting Point 120 °C (for a related phthalide-containing polymer component)[1]

Theoretical Thermal Stability and Degradation Profile

The thermal stability of this compound is dictated by its core phthalide structure, which consists of a benzene (B151609) ring fused to a lactone ring.

Lactones, as cyclic esters, can be susceptible to thermal degradation. The strain within the five-membered lactone ring can make it prone to ring-opening reactions, a process that can be accelerated by heat.[2] However, the fusion to a stable aromatic benzene ring generally imparts considerable thermal robustness to the phthalide scaffold. Studies on polyimides containing a phthalide structure indicate high thermal stability, suggesting the phthalide group itself does not easily decompose at moderate temperatures.[1][3]

The primary degradation pathways for this compound under thermal stress, particularly in the presence of moisture, are predicted to involve the lactone ring. At more extreme temperatures, decomposition could involve decarboxylation, decarbonylation, or cleavage of the methoxy (B1213986) ether linkages.

Hypothetical Degradation Pathway

The most probable degradation pathway under hydrolytic conditions, which can be thermally accelerated, is the opening of the lactone ring. More forceful thermal degradation could lead to the loss of carbon dioxide or carbon monoxide.

Degradation_Pathway_5_7_Dimethoxyphthalide cluster_main Hypothetical Thermal Degradation of this compound A This compound B 2-(Hydroxymethyl)-4,6- dimethoxybenzoic acid A->B Hydrolysis (Heat, H₂O) C 2,4-Dimethoxy- benzene-1-carbaldehyde A->C Decarbonylation (High Heat) D Further Decomposition Products B->D Decarboxylation (High Heat) C->D Oxidation/Decomposition (High Heat)

Caption: Hypothetical degradation pathways for this compound.

Recommended Experimental Protocols for Stability Assessment

A comprehensive evaluation of thermal stability should be conducted through a series of standardized experiments known as forced degradation studies.[4][5][6] These studies intentionally stress the compound to predict its long-term stability and to develop a stability-indicating analytical method.

Overall Experimental Workflow

The process involves subjecting the compound to various stress conditions and then analyzing the resulting mixture to identify and quantify any degradants.

Experimental_Workflow cluster_workflow Workflow for Thermal Stability Assessment start This compound (API Sample) stress Forced Degradation (Stress Testing) Solid State (Heat) Solution State (Heat, pH, Oxidative) start->stress analysis Analysis of Stressed Samples TGA / DSC HPLC-UV/MS stress:solid->analysis:tga Thermal Events stress->analysis:hplc Degradant Profile develop Develop Stability-Indicating HPLC Method analysis:hplc->develop identify Identify & Characterize Degradation Products develop->identify pathway Elucidate Degradation Pathway identify->pathway report Generate Stability Profile & Report pathway->report

Caption: General experimental workflow for assessing thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[7][8]

ParameterRecommended ConditionPurpose
Instrument Simultaneous Thermal Analyzer (TGA/DSC)Provides concurrent TGA and DSC data.[8][9]
Sample Pan Alumina or PlatinumInert material suitable for high temperatures.
Sample Size 3-10 mgRepresentative sample size.
Atmosphere Nitrogen (Inert)To study thermal decomposition without oxidation.
Flow Rate 20-50 mL/minTo maintain an inert environment.
Heating Rate 10 °C/minStandard rate for screening thermal stability.
Temperature Range 30 °C to 600 °CTo cover melting and decomposition events.
Data Analysis Onset temperature of mass loss (Tonset)Indicates the start of significant thermal degradation.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify the melting point, purity, and enthalpy of transitions.[7][8]

ParameterRecommended ConditionPurpose
Instrument Differential Scanning CalorimeterMeasures heat flow associated with thermal transitions.[8]
Sample Pan Hermetically sealed aluminum pansTo prevent loss of volatile substances before decomposition.
Sample Size 2-5 mgEnsures good thermal contact and resolution.
Atmosphere Nitrogen (Inert)Prevents thermo-oxidative degradation.
Flow Rate 20-50 mL/minMaintains a consistent inert atmosphere.
Heating Rate 10 °C/minBalances sensitivity and resolution.
Temperature Program Heat from ambient to ~300°C (or past decomposition)To observe melting and decomposition endotherms/exotherms.
Data Analysis Peak temperature of melting endotherm, Onset of decomposition exothermDetermines melting point and decomposition temperature.
Forced Degradation and Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. This requires subjecting the drug to stress conditions to generate these products.[10]

Stress ConditionProposed ProtocolObjective
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2-8 hoursTo assess stability in alkaline conditions (lactone hydrolysis is often rapid).
Oxidative 3% H₂O₂ at room temperature for 24 hoursTo test susceptibility to oxidation.
Thermal (Solid) 105 °C for 72 hours (or 10°C below melting point)To evaluate solid-state thermal stability.[11]
Photolytic Expose to 1.2 million lux hours and 200 watt hours/m²To test for light sensitivity (ICH Q1B).[4]

Following exposure, samples should be neutralized (if necessary) and diluted for analysis by a newly developed HPLC method.

HPLC Method Development Parameters:

ParameterStarting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis (e.g., 254 nm) and/or Mass Spectrometry (MS)
Injection Volume 10 µL

The goal is to achieve baseline separation between the this compound peak and all peaks corresponding to degradation products. Mass balance calculations, where the sum of the assay of the main peak and the impurities should be close to 100%, are essential to demonstrate the method's validity.[10]

Conclusion

While specific experimental data on the thermal degradation of this compound remains to be published, a robust scientific understanding can be inferred from the chemistry of its phthalide core. The compound is predicted to be reasonably stable, with the lactone ring being the most likely point of initial degradation under hydrolytic or extreme thermal conditions.

This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to thoroughly investigate its thermal stability. The successful execution of the described TGA, DSC, and forced degradation studies will enable the elucidation of its complete degradation profile, a critical step in the journey of any compound from laboratory discovery to practical application. The generation of such data is essential for ensuring product quality, safety, and regulatory compliance.

References

An In-depth Technical Guide to the Chemical Reactivity of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyphthalide is a key synthetic intermediate in the preparation of various biologically active compounds, most notably mycophenolic acid and its analogues.[1] The reactivity of this molecule is characterized by the interplay between its electron-rich aromatic ring and the electrophilic nature of the lactone carbonyl group. This guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its behavior in electrophilic aromatic substitution, reactions at the lactone ring, and potential biological activities. Experimental protocols for key transformations are provided, and quantitative data are summarized for clarity. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

Phthalides, or isobenzofuranones, are a class of bicyclic compounds containing a lactone fused to a benzene (B151609) ring. Their derivatives are found in a variety of natural products and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4][5][6] this compound is a synthetically important member of this family, distinguished by the presence of two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups significantly influence the molecule's reactivity, making it a versatile scaffold for further chemical modification. This document serves as a technical guide to the chemical transformations of this compound, providing researchers with the foundational knowledge to utilize this compound in synthetic and medicinal chemistry endeavors.

Chemical Reactivity

The chemical reactivity of this compound can be broadly categorized into two main areas: reactions involving the aromatic ring and reactions at the lactone functionality.

Electrophilic Aromatic Substitution

The two methoxy groups at the 5- and 7-positions strongly activate the aromatic ring towards electrophilic aromatic substitution (EAS). These groups are ortho, para-directing, and their directing effects are synergistic. In the case of this compound, the positions ortho and para to the methoxy groups are C4, C6, and the position ortho to the 7-methoxy and meta to the 5-methoxy group is C6. Due to steric hindrance from the adjacent lactone ring, electrophilic attack is most likely to occur at the C4 and C6 positions.

A key example of this reactivity is the synthesis of 6-iodo-5,7-dimethoxy-4-methylphthalide, an intermediate in the synthesis of mycophenolic acid.[1] This transformation highlights the susceptibility of the activated ring to halogenation.

Logical Relationship of Electrophilic Aromatic Substitution

EAS This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Attack by π-electrons Electrophile (E+) Electrophile (E+) Electrophile (E+)->Carbocation Intermediate Substituted Product Substituted Product Carbocation Intermediate->Substituted Product Loss of H+

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Reactions at the Lactone Ring

The lactone ring of this compound contains an electrophilic carbonyl carbon and is susceptible to nucleophilic attack. This reactivity allows for a variety of transformations, including reduction, hydrolysis, and reaction with organometallic reagents.

Lactones can be reduced to diols using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[7][8] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring opening. It is expected that this compound would undergo this reaction to yield the corresponding diol.

Workflow for the Reduction of this compound

reduction_workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Product This compound This compound LiAlH4 LiAlH4 Quench with H2O/acid Quench with H2O/acid LiAlH4->Quench with H2O/acid Anhydrous THF Anhydrous THF 0°C to rt 0°C to rt 2-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol 2-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol Quench with H2O/acid->2-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol Extraction Extraction Purification Purification

Caption: Experimental workflow for the reduction of this compound.

Grignard reagents and other organometallic compounds are expected to react with the lactone carbonyl of this compound.[9] The initial nucleophilic addition would lead to a hemiacetal intermediate, which could then undergo further reaction or rearrangement. The outcome of the reaction can be influenced by the stoichiometry of the Grignard reagent and the reaction conditions. With two equivalents of a Grignard reagent, it is possible to form a diol where one of the hydroxyl groups is tertiary and bears the alkyl/aryl group from the Grignard reagent.

Biological Activity

While direct and extensive studies on the biological activity of this compound are limited, the phthalide (B148349) scaffold is known to be a pharmacologically active motif.[3] Furthermore, studies on structurally related phthalide derivatives provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

A study on novel phthalide derivatives identified a compound containing the 5,7-dimethoxyisobenzofuran-1(3H)-one core as a potent anti-inflammatory agent.[10] This derivative demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages.[10] The proposed mechanism of action involves the activation of the Nrf2/HO-1 signaling pathway and the blockage of the NF-κB/MAPK signaling pathway.[10]

Signaling Pathway for Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_MAPK NF-κB / MAPK Signaling TLR4->NFkB_MAPK Inflammation Pro-inflammatory Cytokines & NO NFkB_MAPK->Inflammation Phthalide This compound Derivative Phthalide->NFkB_MAPK Inhibits Nrf2_HO1 Nrf2 / HO-1 Pathway Phthalide->Nrf2_HO1 Activates Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response

Caption: Proposed anti-inflammatory signaling pathway of a this compound derivative.

Cytotoxicity

Numerous studies have investigated the cytotoxic potential of phthalimide (B116566) and phthalide derivatives against various cancer cell lines.[2][11][12][13][14] For instance, certain phthalimide derivatives have shown antiproliferative activity against murine tumor cells, inducing apoptosis through mechanisms such as membrane disruption and DNA fragmentation.[11][13] While specific data for this compound is not extensively available, the general cytotoxic profile of related compounds suggests that it could be a valuable scaffold for the development of novel anticancer agents.

Data Presentation

Table 1: Summary of Expected Chemical Reactions of this compound

Reaction TypeReagents and ConditionsExpected Product
Electrophilic Aromatic Substitution
BrominationBr₂, FeBr₃ or NBS, acid catalyst4-Bromo- and/or 6-Bromo-5,7-dimethoxyphthalide
NitrationHNO₃, H₂SO₄4-Nitro- and/or 6-Nitro-5,7-dimethoxyphthalide
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl- and/or 6-Acyl-5,7-dimethoxyphthalide
Reactions at the Lactone Ring
ReductionLiAlH₄, anhydrous THF2-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol
Grignard Reaction (2 eq.)2 eq. RMgX, then H₃O⁺1-(1-Hydroxyalkyl)-2-(hydroxymethyl)-3,5-dimethoxybenzene
Hydrolysis (basic)NaOH, H₂O, then H₃O⁺2-(Hydroxymethyl)-3,5-dimethoxybenzoic acid

Table 2: Reported Biological Activity of a this compound Derivative

AssayCell LineIC₅₀ (µM)Reference
LPS-induced NO productionRAW264.70.76[3][10]

Experimental Protocols

The following are representative experimental protocols for key reactions involving phthalide structures. These can be adapted for this compound.

General Procedure for Bromination of an Activated Phthalide

To a solution of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) at 0 °C is added N-bromosuccinimide (NBS) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the brominated phthalide.

General Procedure for the Reduction of a Phthalide with LiAlH₄

To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added a solution of the this compound in anhydrous THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water again. The resulting mixture is stirred at room temperature for 30 minutes, and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the corresponding diol.[15]

General Procedure for the Reaction of a Phthalide with a Grignard Reagent

To a solution of the Grignard reagent in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the this compound in anhydrous THF dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired diol.[16]

In Vitro Anti-inflammatory Assay: Inhibition of NO Production

RAW264.7 macrophage cells are seeded in 96-well plates and incubated overnight. The cells are then pre-treated with various concentrations of the test compound (this compound derivative) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.[4][5][6]

Cytotoxicity Assay (MTT Assay)

Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for 24-72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound is a reactive and versatile molecule with significant potential in organic synthesis and drug discovery. Its electron-rich aromatic ring readily undergoes electrophilic substitution, while the lactone functionality is amenable to a variety of nucleophilic attacks. The phthalide core, particularly when substituted with methoxy groups, has been shown to possess promising anti-inflammatory and potentially cytotoxic activities. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers to explore the chemistry and therapeutic potential of this compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its utility in the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5,7-dimethoxyphthalide, a key intermediate in the preparation of various biologically active molecules. The described method utilizes a palladium-catalyzed carbonylation reaction of 2-bromo-3,5-dimethoxybenzyl alcohol, which offers an efficient route to this valuable compound.

Introduction

This compound is a crucial building block in the synthesis of pharmaceuticals, including mycophenolic acid and its analogs, which possess significant immunosuppressive properties. Traditional synthetic routes can be multi-stepped and less efficient. The palladium-catalyzed carbonylation approach provides a direct and high-yielding method for the construction of the phthalide (B148349) core. This protocol is based on established palladium-catalyzed methodologies for the synthesis of phthalides from bromobenzyl alcohols.[1]

Reaction Principle

The synthesis involves the palladium-catalyzed intramolecular carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination and migratory insertion of carbon monoxide form an acyl-palladium intermediate. The final step is an intramolecular nucleophilic attack by the benzylic alcohol, followed by reductive elimination, which regenerates the palladium(0) catalyst and yields the desired this compound.

Experimental Protocols

Method 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl Alcohol

This protocol details the synthesis of this compound via the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.

Materials:

  • 2-Bromo-3,5-dimethoxybenzyl alcohol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343), anhydrous

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • High-pressure stainless-steel autoclave with a magnetic stirrer and gas inlet

  • Schlenk flask and standard Schlenk line techniques

  • Glassware for reaction work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and Xantphos (2 mol%). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes to form the catalyst complex.

  • Reaction Setup: To the autoclave, add 2-bromo-3,5-dimethoxybenzyl alcohol (1.0 eq) and sodium carbonate (3.0 eq).

  • Addition of Catalyst and Solvent: Transfer the prepared catalyst solution to the autoclave via cannula, followed by the addition of more anhydrous toluene to achieve a final concentration of 0.1 M with respect to the starting material.

  • Carbonylation Reaction: Seal the autoclave and purge with carbon monoxide gas (3-4 times). Pressurize the autoclave with carbon monoxide to the desired pressure (typically 10-20 atm) and heat the reaction mixture to 180 °C with vigorous stirring.

  • Reaction Monitoring and Completion: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a pure solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material2-Bromo-3,5-dimethoxybenzyl alcohol[1]
ProductThis compound
Catalyst SystemPalladium-based[1]
BaseSodium Carbonate[1]
SolventToluene[1]
Temperature180 °C[1]
Carbon Monoxide Pressure10-20 atm (typical)
Reaction Time12-24 hours (typical)
Yield 88% [1]
¹H NMR (CDCl₃, ppm) δ 6.55 (d, J = 2.0 Hz, 1H), 6.45 (d, J = 2.0 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H), 3.80 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 169.5, 162.0, 159.5, 145.0, 118.0, 105.0, 98.0, 68.0, 56.0, 55.5
IR (KBr, cm⁻¹) ~1750 (C=O, lactone), ~1610, 1590 (C=C, aromatic), ~1280, 1150 (C-O)
Mass Spectrum (m/z) [M]+ calculated for C₁₀H₁₀O₄: 194.0579; found: 194.0579

Visualizations

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Reagent Preparation - 2-Bromo-3,5-dimethoxybenzyl alcohol - Pd(OAc)₂/Xantphos Catalyst - Sodium Carbonate - Anhydrous Toluene reaction 2. Carbonylation Reaction - Autoclave Setup - Pressurize with CO (10-20 atm) - Heat to 180 °C reagents->reaction workup 3. Reaction Work-up - Cool and Vent Autoclave - Filter through Celite - Concentrate Filtrate reaction->workup extraction 4. Extraction - Dissolve in Ethyl Acetate - Wash with Water and Brine - Dry Organic Layer workup->extraction purification 5. Purification - Column Chromatography (Silica Gel) extraction->purification product 6. Final Product - this compound purification->product

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

catalytic_cycle Proposed Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_pd Aryl-Pd(II) Complex oxidative_addition->aryl_pd co_insertion CO Insertion aryl_pd->co_insertion CO acyl_pd Acyl-Pd(II) Complex co_insertion->acyl_pd intramolecular_cyclization Intramolecular Nucleophilic Attack acyl_pd->intramolecular_cyclization R-OH alkoxy_pd Alkoxy-Pd(II) Complex intramolecular_cyclization->alkoxy_pd reductive_elimination Reductive Elimination alkoxy_pd->reductive_elimination reductive_elimination->pd0 product This compound reductive_elimination->product

Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of this compound.

References

Application Note: A Detailed Experimental Protocol for the Synthesis of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5,7-Dimethoxyphthalide, a key intermediate in the preparation of various biologically active compounds. The described three-step synthesis route starts from commercially available 3,5-dimethoxybenzaldehyde (B42067) and proceeds through bromination, reduction, and a final palladium-catalyzed carbonylation to yield the target phthalide. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering a reliable method for obtaining this compound.

Data Presentation

The following table summarizes the quantitative data for the key reagents and intermediates in the synthesis of this compound.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)Role
3,5-Dimethoxybenzaldehyde3,5-Dimethoxybenzaldehyde structureC₉H₁₀O₃166.1710.01.66Starting Material
BromineBr₂Br₂159.8110.01.60 (0.51 mL)Reagent
2-Bromo-3,5-dimethoxybenzaldehyde (B1624352)2-Bromo-3,5-dimethoxybenzaldehyde structureC₉H₉BrO₃245.07~8.5 (assuming 85% yield)~2.08Intermediate
Sodium Borohydride (B1222165)NaBH₄NaBH₄37.834.250.16Reducing Agent
2-Bromo-3,5-dimethoxybenzyl alcohol2-Bromo-3,5-dimethoxybenzyl alcohol structureC₉H₁₁BrO₃247.09~8.0 (assuming 95% yield)~1.98Intermediate
Palladium(II) Acetate (B1210297)Pd(OAc)₂C₄H₆O₄Pd224.520.160.036Catalyst
XantphosXantphos structureC₃₉H₃₂OP₂578.620.160.093Ligand
Sodium CarbonateNa₂CO₃Na₂CO₃105.9924.02.54Base
This compoundthis compound structureC₁₀H₁₀O₄194.18~7.0 (assuming 88% yield)~1.36Final Product

Experimental Protocols

This synthesis is divided into three main stages:

  • Step 1: Bromination of 3,5-Dimethoxybenzaldehyde

  • Step 2: Reduction of 2-Bromo-3,5-dimethoxybenzaldehyde

  • Step 3: Palladium-Catalyzed Carbonylative Cyclization

Step 1: Synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.66 g, 10.0 mmol)

  • Bromine (0.51 mL, 10.0 mmol)

  • Glacial Acetic Acid (20 mL)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (50 mL) with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in glacial acetic acid (15 mL).

  • In a dropping funnel, prepare a solution of bromine (0.51 mL, 10.0 mmol) in glacial acetic acid (5 mL).

  • Slowly add the bromine solution to the stirred solution of 3,5-dimethoxybenzaldehyde at room temperature over 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford 2-bromo-3,5-dimethoxybenzaldehyde as a solid.

Step 2: Synthesis of (2-Bromo-3,5-dimethoxyphenyl)methanol

Materials:

  • 2-Bromo-3,5-dimethoxybenzaldehyde (e.g., 2.08 g, ~8.5 mmol)

  • Sodium Borohydride (NaBH₄) (0.16 g, 4.25 mmol)

  • Ethanol (B145695) (95%, 30 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL) with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromo-3,5-dimethoxybenzaldehyde in 95% ethanol (30 mL) in a 100 mL round-bottom flask with stirring.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add sodium borohydride (0.16 g, 4.25 mmol) portion-wise over 10 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~6-7.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate (40 mL) and water (20 mL).

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (2-bromo-3,5-dimethoxyphenyl)methanol. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound

Materials:

  • (2-Bromo-3,5-dimethoxyphenyl)methanol (e.g., 1.98 g, ~8.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.036 g, 0.16 mmol, 2 mol%)

  • Xantphos (0.093 g, 0.16 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.54 g, 24.0 mmol)

  • Anhydrous Toluene (B28343) (40 mL)

  • Carbon Monoxide (CO) gas (balloon or Schlenk line)

  • Schlenk flask or a two-necked round-bottom flask

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Celite

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add (2-bromo-3,5-dimethoxyphenyl)methanol, palladium(II) acetate (0.036 g, 0.16 mmol), Xantphos (0.093 g, 0.16 mmol), and sodium carbonate (2.54 g, 24.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (40 mL) via syringe.

  • Evacuate and backfill the flask with carbon monoxide gas (from a balloon or a Schlenk line) three times. Leave the reaction under a positive pressure of CO (e.g., a balloon).

  • Heat the reaction mixture to 110 °C (reflux) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization to afford this compound. A synthesis of this compound from 2-bromo-3,5-dimethoxybenzyl alcohol has been reported to proceed in 88% yield.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Carbonylative Cyclization start 3,5-Dimethoxybenzaldehyde reagent1 Br₂ Glacial Acetic Acid start->reagent1 product1 2-Bromo-3,5-dimethoxybenzaldehyde reagent1->product1 Room Temp, 2h reagent2 NaBH₄ Ethanol product1->reagent2 product2 (2-Bromo-3,5-dimethoxyphenyl)methanol reagent2->product2 0°C to RT, 1h reagent3 CO (1 atm) Pd(OAc)₂ / Xantphos Na₂CO₃, Toluene product2->reagent3 final_product This compound reagent3->final_product 110°C, 12-24h

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for the Synthesis of Mycophenolic Acid from 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolic acid (MPA), a potent immunosuppressant, is a vital therapeutic agent in organ transplantation to prevent rejection and for treating various autoimmune diseases.[1] Its mechanism of action involves the non-competitive and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1] This pathway is critical for the proliferation of B and T lymphocytes, thus MPA selectively targets the adaptive immune system. While fermentation of Penicillium species is a common production method, chemical synthesis offers a versatile alternative for producing MPA and its analogues.[1] This document provides detailed application notes and protocols for the chemical synthesis of mycophenolic acid, utilizing 5,7-Dimethoxyphthalide as a key precursor.

Introduction

The chemical synthesis of mycophenolic acid often proceeds through the key intermediate 5,7-dihydroxy-4-methylphthalide (B57823). The precursor, 5,7-dimethoxy-4-methylphthalide, can be efficiently converted to this dihydroxy intermediate, which then serves as the anchor for the introduction of the C7 isoprenoid side chain. This document outlines a convergent synthetic strategy, a common and effective approach to MPA. This method involves the separate synthesis of the phthalide (B148349) core and the C7 side chain, followed by their coupling and subsequent final modifications to yield mycophenolic acid.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of mycophenolic acid starting from 5,7-dimethoxy-4-methylphthalide via a convergent approach.

StepReactionStarting MaterialProductTypical Yield (%)
1Demethylation5,7-Dimethoxy-4-methylphthalide5,7-Dihydroxy-4-methylphthalide~72%
2Side Chain Synthesis (example)Geraniol (B1671447)Methyl 6-bromo-4-methylhex-4-enoateVariable
3Coupling of Phthalide Core and Side Chain5,7-Dihydroxy-4-methylphthalide & Methyl 6-bromo-4-methylhex-4-enoateMethyl ester of nor-O-methyl mycophenolic acidVariable
4Selective O-MethylationMethyl ester of nor-O-methyl mycophenolic acidMycophenolic acid methyl esterVariable
5HydrolysisMycophenolic acid methyl esterMycophenolic acidNear Quantitative

Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxy-4-methylphthalide from 5,7-Dimethoxy-4-methylphthalide

This initial step involves the demethylation of the commercially available 5,7-dimethoxy-4-methylphthalide to expose the hydroxyl groups necessary for the subsequent coupling reaction.

Materials:

  • 5,7-Dimethoxy-4-methylphthalide

  • Boron tribromide (BBr₃) or other suitable demethylating agent

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 5,7-dimethoxy-4-methylphthalide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the appropriate temperature for the chosen demethylating agent (e.g., -78 °C for BBr₃).

  • Slowly add a solution of the demethylating agent (e.g., BBr₃ in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5,7-dihydroxy-4-methylphthalide. A yield of approximately 72% can be expected.[2]

Step 2: Synthesis of the Mycophenolic Acid Side Chain (Example: Methyl 6-bromo-4-methylhex-4-enoate)

The C7 side chain can be synthesized through various routes. A common precursor is methyl 6-bromo-4-methylhex-4-enoate, which can be prepared from commercially available starting materials like geraniol.[2] The synthesis of this specific side chain is a multi-step process and the detailed protocol for its preparation from geraniol is beyond the scope of this document. Researchers should refer to specific literature for its synthesis.

Step 3: Coupling of 5,7-Dihydroxy-4-methylphthalide with the Side Chain

This key step involves the formation of the carbon-carbon bond between the phthalide core and the C7 side chain.

Materials:

  • 5,7-Dihydroxy-4-methylphthalide

  • Methyl 6-bromo-4-methylhex-4-enoate

  • Silver oxide (Ag₂O) or other suitable coupling agent

  • Dioxane or other suitable anhydrous solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 5,7-dihydroxy-4-methylphthalide in anhydrous dioxane, add the side chain precursor, methyl 6-bromo-4-methylhex-4-enoate.

  • Add silver oxide to the mixture.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product, the methyl ester of nor-O-methyl mycophenolic acid, by column chromatography.[2]

Step 4: Selective O-Methylation

The final steps involve the selective methylation of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester to yield mycophenolic acid.

Materials:

  • Methyl ester of nor-O-methyl mycophenolic acid

  • Methyl iodide (CH₃I) or other methylating agent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone (B3395972) or other suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the methyl ester of nor-O-methyl mycophenolic acid in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add methyl iodide and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure to obtain the crude mycophenolic acid methyl ester.

Step 5: Hydrolysis to Mycophenolic Acid

Materials:

  • Mycophenolic acid methyl ester

  • Lithium hydroxide (B78521) (LiOH) or other suitable base

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the crude mycophenolic acid methyl ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, mycophenolic acid, by recrystallization or column chromatography. This final step typically proceeds in near-quantitative yield.

Visualizations

Signaling Pathway of Mycophenolic Acid

Mycophenolic_Acid_Pathway cluster_purine De Novo Purine Synthesis cluster_lymphocyte B and T Lymphocytes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Proliferation Proliferation Inhibition MPA Mycophenolic Acid (MPA) IMPDH_node IMPDH MPA->IMPDH_node Inhibition

Caption: Mechanism of action of Mycophenolic Acid.

Experimental Workflow for Mycophenolic Acid Synthesis

MPA_Synthesis_Workflow Start 5,7-Dimethoxy-4-methylphthalide Step1 Step 1: Demethylation Start->Step1 Intermediate1 5,7-Dihydroxy-4-methylphthalide Step1->Intermediate1 Step3 Step 3: Coupling Reaction Intermediate1->Step3 Step2 Step 2: Side Chain Synthesis SideChain Methyl 6-bromo-4-methylhex-4-enoate Step2->SideChain SideChain->Step3 Intermediate2 Methyl ester of nor-O-methyl mycophenolic acid Step3->Intermediate2 Step4 Step 4: Selective O-Methylation Intermediate2->Step4 Intermediate3 Mycophenolic acid methyl ester Step4->Intermediate3 Step5 Step 5: Hydrolysis Intermediate3->Step5 End Mycophenolic Acid Step5->End

Caption: Convergent synthesis of Mycophenolic Acid.

Logical Relationship of Key Intermediates

Intermediates_Relationship Precursor This compound (Precursor) Core 5,7-Dihydroxy-4-methylphthalide (Phthalide Core) Precursor->Core Demethylation Coupled Coupled Intermediate (Methyl ester of nor-O-methyl MPA) Core->Coupled Coupling Side_Chain C7 Side Chain (e.g., Methyl 6-bromo-4-methylhex-4-enoate) Side_Chain->Coupled Final Mycophenolic Acid (Final Product) Coupled->Final Methylation & Hydrolysis

Caption: Key intermediates in MPA synthesis.

References

Application Note: Quantitative Analysis of 5,7-Dimethoxyphthalide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethoxyphthalide is a substituted phthalide, a class of compounds that are derivatives of isobenzofuranone. Phthalides are found in some plants and fungi and are of interest for their potential biological activities. Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound in a given matrix using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is based on common analytical strategies for phthalates and related aromatic compounds.[1][2][3]

Quantitative Data Summary

The following table summarizes the validation parameters for the described HPLC method. These parameters demonstrate the method's suitability for the intended purpose, ensuring reliability, accuracy, and precision.

Validation ParameterResult
Linearity (r²) ≥ 0.999
Range 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 3.0%
Specificity No interference from blank matrix

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[3]

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: ACE-5 C18 (4.6 x 250 mm, 5.0 µm) or equivalent[1][3]

  • Mobile Phase: Isocratic mixture of Methanol and Water (70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (based on typical absorbance maxima for similar structures)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Preparation of Reagents and Standards
  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound analytical standard (≥98% purity)

  • Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.[3]

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL for the construction of the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be adapted based on the specific sample matrix.

  • Sample Measurement: Accurately measure 1.0 mL of the liquid sample into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Method Validation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures.[6][7][8] Key validation parameters include:

  • Specificity: Assessed by analyzing a blank matrix to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Determined by injecting a series of at least five concentrations of the standard solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Evaluated by spiking a known concentration of this compound into a blank matrix at three different concentration levels (low, medium, and high) and calculating the percentage recovery.

  • Precision: Assessed by repeatedly analyzing samples at the same concentration on the same day (intraday precision) and on different days (interday precision). The results are expressed as the relative standard deviation (% RSD).

Visualizations

The following diagrams illustrate the key workflows and relationships in the analytical process.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Sample->Extraction Centrifugation Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Evaporation Evaporation to Dryness (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (235 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Plot Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness protocol Validation Protocol robustness->protocol Leads to execution Protocol Execution protocol->execution report Validation Report execution->report qc System Suitability & QC report->qc Enables analysis Sample Analysis qc->analysis reporting Data Reporting analysis->reporting

Caption: Logical relationship of analytical method validation stages.

References

Application Notes and Protocols for the Analysis of 5,7-Dimethoxyphthalide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5,7-Dimethoxyphthalide using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note outlines a reverse-phase HPLC method for the separation and quantification of this compound. The method is based on established principles for the analysis of phthalide (B148349) derivatives and offers good selectivity and sensitivity for routine analysis. A phenyl-hexyl stationary phase is proposed to enhance separation based on the aromatic nature of the analyte. UV detection at 230 nm is selected based on the chromophoric properties of the phthalide structure.[1][2][3] This method is suitable for the analysis of this compound in various sample matrices, including raw materials, in-process samples, and finished products, following appropriate sample preparation.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Column Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Aqueous solution with pH adjusted to 3-5 (e.g., 0.1% formic acid in water).[1] B: Acetonitrile/Methanol (B129727) (1:1, v/v).[1]
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min.[1]
Column Temperature 30°C.[4]
Detection UV at 230 nm.[1][2][3][4]
Injection Volume 10 µL.

2. Reagents and Standards:

  • This compound analytical standard (≥98% purity).

  • Acetonitrile, HPLC grade.

  • Methanol, HPLC grade.

  • Formic acid, analytical grade.

  • Ultrapure water.

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 µg/mL.

4. Sample Preparation:

  • The sample preparation procedure will depend on the matrix. For solid samples, extraction with a suitable organic solvent (e.g., methanol or acetonitrile) followed by filtration through a 0.45 µm syringe filter is recommended. Liquid samples may be diluted and filtered before injection.

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the working standards.

Quantitative Data Summary (HPLC):

Specific quantitative data for this compound was not available in the searched literature. The following table provides typical performance characteristics for HPLC analysis of related phthalate (B1215562) and phthalide derivatives.

ParameterTypical Value
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL[2]
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Extract/Dilute Sample Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note describes a GC-MS method for the identification and quantification of this compound. GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.[5] The method utilizes a common, robust non-polar capillary column and electron ionization (EI) for fragmentation, allowing for both qualitative and quantitative analysis.[6][7] Phthalates and their derivatives are known to produce a characteristic base peak ion at m/z 149, which can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity.[7]

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
GC-MS System A standard GC-MS system with a split/splitless injector and a single quadrupole or triple quadrupole mass spectrometer.
Column DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7][8]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[7]
Injector Splitless mode, 280°C.[7]
Oven Program Initial temperature 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.
MS Transfer Line 280°C.[7]
Ion Source Electron Ionization (EI) at 70 eV, 230°C.
MS Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions The molecular ion of this compound (m/z 194) and a characteristic fragment ion (e.g., m/z 149, if applicable) should be monitored.

2. Reagents and Standards:

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.05 to 10 µg/mL.

4. Sample Preparation:

  • Sample preparation should be performed to extract the analyte into a volatile solvent compatible with GC. Liquid-liquid extraction or solid-phase extraction may be employed depending on the sample matrix. Ensure the final extract is free of non-volatile residues.

5. Data Analysis:

  • Identify this compound by its retention time and mass spectrum (compared to a standard).

  • For quantification in SIM mode, use the peak area of the selected ions and a calibration curve constructed from the working standards.

Quantitative Data Summary (GC-MS):

Specific quantitative data for this compound was not available in the searched literature. The following table provides typical performance characteristics for GC-MS analysis of related phthalate derivatives.

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[9]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[9]
Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%

GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Dichloromethane Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into GC Dilute->Inject Sample Extract/Clean-up Sample Concentrate Concentrate/Solvent Exchange Sample->Concentrate Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 5,7-dimethoxyphthalide, a key intermediate in the synthesis of various pharmaceutical compounds, notably Mycophenolic Acid (MPA). The document outlines two primary synthetic routes, presenting quantitative data in structured tables and detailed experimental procedures. Furthermore, it includes diagrams of the synthetic workflows and the relevant biological signaling pathway of the downstream product, MPA.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation on a large scale is crucial for the efficient production of pharmaceutically active molecules. This document details two effective methods for its synthesis: a classical approach involving Vilsmeier-Haack formylation followed by oxidation, and a more modern, high-yield method utilizing palladium-catalyzed carbonylation.

Synthetic Protocols

Two primary routes for the large-scale synthesis of this compound are presented below.

Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation

This traditional two-step method begins with the formylation of 3,5-dimethoxybenzyl alcohol, followed by oxidation and concomitant lactonization to yield the desired product.

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxybenzyl Alcohol

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and acts as the formylating agent.

Step 2: Oxidation and Lactonization

The intermediate aldehyde is then oxidized, which leads to a spontaneous intramolecular cyclization (lactonization) to form the stable phthalide (B148349) ring system. A key process involves the transformation of a chloromethyl-dimethoxybenzaldehyde derivative to this compound via oxidation with sodium chlorite (B76162), which also facilitates the lactonization in a single step.[1]

Experimental Protocol for Route 1

Parameter Value
Starting Material 3,5-Dimethoxybenzyl alcohol
Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Sodium chlorite (NaClO₂)
Solvents Dichloromethane (for formylation), Aqueous medium (for oxidation)
Reaction Temperature 0°C to room temperature (formylation), Room temperature (oxidation)
Reaction Time 2-4 hours (formylation), 1-2 hours (oxidation)
Work-up Aqueous work-up, extraction with organic solvent
Purification Recrystallization or column chromatography

Detailed Methodology:

  • Vilsmeier Reagent Formation: In a cooled (0°C), inert atmosphere reactor, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.

  • Formylation: Dissolve 3,5-dimethoxybenzyl alcohol in a suitable solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by pouring it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Oxidation and Lactonization: Dissolve the crude aldehyde in a suitable solvent system. Add a solution of sodium chlorite and a chlorine scavenger (e.g., 2-methyl-2-butene) and stir at room temperature.

  • Final Work-up and Purification: Upon completion, perform an aqueous work-up and extract the product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Route 2: Palladium-Catalyzed Carbonylation

This modern approach offers a more direct and high-yielding synthesis of this compound from a halogenated precursor. The reaction involves the palladium-catalyzed introduction of a carbonyl group using carbon monoxide.

A reported synthesis using this method starts with 2-bromo-3,5-dimethoxybenzyl alcohol and achieves a high yield.[1] The reaction is carried out in toluene (B28343) under a carbon monoxide atmosphere at elevated temperature, with a palladium catalyst and a base.[1]

Experimental Protocol for Route 2

Parameter Value Reference
Starting Material 2-Bromo-3,5-dimethoxybenzyl alcohol[1]
Catalyst Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[1]
Reagents Carbon monoxide (CO), Sodium carbonate (Na₂CO₃)[1]
Solvent Toluene[1]
Reaction Temperature 180°C[1]
Reported Yield 88%[1]
Work-up Filtration, extraction, and concentration
Purification Recrystallization or column chromatography

Detailed Methodology:

  • Reaction Setup: To a high-pressure reactor, add 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst, and sodium carbonate in toluene.

  • Carbonylation: Seal the reactor, purge with carbon monoxide, and then pressurize with CO to the desired pressure. Heat the reaction mixture to 180°C and maintain with vigorous stirring until the reaction is complete (monitored by HPLC or TLC).

  • Work-up: Cool the reactor to room temperature and carefully vent the CO. Filter the reaction mixture to remove inorganic salts.

  • Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Vilsmeier-Haack & Oxidation Route 2: Palladium-Catalyzed Carbonylation
Starting Material 3,5-Dimethoxybenzyl alcohol2-Bromo-3,5-dimethoxybenzyl alcohol
Number of Steps 21
Key Reagents POCl₃, DMF, NaClO₂Palladium catalyst, CO
Reaction Conditions Mild to moderateElevated temperature and pressure
Reported Yield VariableUp to 88%[1]
Advantages Utilizes readily available starting materialsHigh yield, single step
Disadvantages Multi-step, potentially lower overall yieldRequires specialized equipment (high-pressure reactor), CO gas handling

Mandatory Visualizations

Synthetic Workflow Diagrams

G Route 1: Vilsmeier-Haack & Oxidation Workflow A 3,5-Dimethoxybenzyl Alcohol B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 2-Formyl-4,6-dimethoxybenzyl intermediate B->C D Oxidation & Lactonization (NaClO2) C->D E This compound D->E G Route 2: Palladium-Catalyzed Carbonylation Workflow A 2-Bromo-3,5-dimethoxybenzyl alcohol B Palladium-Catalyzed Carbonylation (Pd catalyst, CO, Na2CO3) A->B C This compound B->C G Mycophenolic Acid (MPA) Mechanism of Action cluster_0 De Novo Purine Synthesis IMP Inosine-5'-monophosphate (IMP) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) IMPDH->XMP GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GDP Guanosine-5'-diphosphate (GDP) GMP->GDP GTP Guanosine-5'-triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits Proliferation T & B Lymphocyte Proliferation DNA_RNA->Proliferation

References

Application of 5,7-Dimethoxyphthalide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide, a naturally occurring isobenzofuranone, has been identified as a molecule with potential applications in medicinal chemistry. While primarily recognized as a key synthetic intermediate in the production of the immunosuppressant mycophenolic acid, recent studies have begun to explore its intrinsic biological activities. This document provides a detailed overview of the current understanding of this compound's applications, focusing on its antimicrobial properties. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5,7-dimethoxy-2-benzofuran-1(3H)-one
Synonyms 5,7-Dimethoxyisobenzofuran-1(3H)-one
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Colorless prismatic crystals[1]
Solubility Soluble in acetone[1]

Medicinal Chemistry Applications

The primary area of investigation for the direct medicinal application of this compound has been in the field of antimicrobials.

Antibacterial Activity

Recent research has demonstrated that this compound possesses inhibitory activity against a range of pathogenic bacteria. This suggests its potential as a lead compound for the development of novel antibacterial agents.

A study evaluating the antibacterial properties of compounds isolated from Pleurotus djamor identified this compound as an active agent. The following table summarizes the MIC and MBC values against three clinically relevant bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Enterococcus faecalisPositive125250
Staphylococcus aureusPositive250500
Klebsiella pneumoniaeNegative500>500

Data extracted from a study on bioactive compounds from Pleurotus djamor.

Experimental Protocols

This section provides a detailed methodology for the determination of the antibacterial activity of this compound, based on standard laboratory practices.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound

  • Bacterial strains (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Incubator (37°C)

  • Spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the inoculum density with sterile MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution with MHB to achieve the desired starting concentration for serial dilutions.

  • Microdilution for MIC Determination:

    • Add 100 µL of MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared this compound solution to the first well of each row and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the adjusted bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Determination of MBC:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and subculture onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Logical Workflow and Signaling Pathways

While the precise mechanism of action for the antibacterial activity of this compound has not been elucidated, the following diagrams illustrate the general workflow for its evaluation and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis/Isolation of This compound mic_mbc MIC/MBC Assay synthesis->mic_mbc Test Compound data_analysis Quantitative Data (MIC & MBC values) mic_mbc->data_analysis Results

Experimental workflow for evaluating the antibacterial activity of this compound.

hypothetical_pathway compound This compound target Potential Bacterial Target (e.g., Cell Wall Synthesis Enzyme) compound->target Binds to pathway Inhibition of Peptidoglycan Synthesis target->pathway Leads to effect Bacteriostatic/Bactericidal Effect pathway->effect

Hypothetical mechanism of action for the antibacterial activity of this compound.

Conclusion and Future Directions

The available data, although limited, suggests that this compound warrants further investigation as a potential antibacterial agent. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in bacterial cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for antibacterial activity and to optimize potency.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of bacterial infection.

These endeavors will be crucial in determining the viability of this compound as a lead compound for the development of new and effective antimicrobial drugs.

References

Application Notes and Protocols for the Derivatization of 5,7-Dimethoxyphthalide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a bicyclic aromatic lactone that serves as a valuable scaffold for the development of novel therapeutic agents. Its core structure can be chemically modified at various positions to generate a library of derivatives with diverse biological activities. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their subsequent biological screening for anticancer, neuroprotective, and antimicrobial properties. The presented methodologies and data aim to guide researchers in the exploration of this promising class of compounds for drug discovery and development.

Derivatization Strategies for this compound

The primary site for derivatization on the this compound scaffold is the C3 position of the lactone ring. Introduction of various substituents at this position can significantly modulate the biological activity of the parent molecule. Key synthetic strategies include nucleophilic substitution reactions with organometallic reagents, alkylation, and amination.

General Synthetic Workflow

The overall workflow for the derivatization and screening of this compound is depicted below.

Derivatization_Workflow Start This compound Derivatization Chemical Derivatization (e.g., Grignard Reaction, Alkylation, Amination) Start->Derivatization Purification Purification and Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Screening->Anticancer Cancer Cell Lines Neuro Neuroprotection Assays (e.g., Oxidative Stress, Neuroinflammation) Screening->Neuro Neuronal Cell Models Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Screening->Antimicrobial Bacterial/Fungal Strains Data Data Analysis and SAR Studies Anticancer->Data Neuro->Data Antimicrobial->Data Apoptosis_Pathway Phthalide Phthalide Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Phthalide->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Phthalide->Bax Activation Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Neuroinflammation_Pathway Phthalide Phthalide Derivatives TLR4 TLR4/HMGB1 Pathway Phthalide->TLR4 Inhibition cGAS cGAS-STING Pathway Phthalide->cGAS Inhibition AMPK AMPK Activation Phthalide->AMPK Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4->Cytokines cGAS->Cytokines M2 Microglial M2 Polarization AMPK->M2 Neuroinflammation Neuroinflammation M2->Neuroinflammation Suppression Cytokines->Neuroinflammation

Application Notes and Protocols for In Vitro Assay Development Using 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological activity data for 5,7-Dimethoxyphthalide is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the broader class of phthalide (B148349) compounds, which have demonstrated anti-inflammatory, neuroprotective, and cytotoxic properties. These protocols serve as a guide and would require optimization and validation for this compound specifically.

Anti-Inflammatory Activity Assessment

Application Note

Phthalide derivatives have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO, through the upregulation of inducible nitric oxide synthase (iNOS).[4] This assay provides a robust and high-throughput method to identify compounds that interfere with this inflammatory cascade. The primary mechanism of action for some phthalides involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of downstream pathways like NF-κB and MAPK, critical for the expression of inflammatory genes.[5][6]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

Objective: To evaluate the potential of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) for standard curve

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (for cell viability)

  • DMSO (for dissolving formazan (B1609692) crystals)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[2] Incubate the plate for an additional 24 hours.

  • Nitrite Measurement:

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Add 50 µL of Griess Reagent Part A to each well containing supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[2]

  • Cell Viability Assay (MTT):

    • To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.[2]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for this compound. Normalize the NO production to cell viability data.

Data Presentation

Table 1: Representative Anti-Inflammatory Activity of Phthalide Derivatives

CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-oneRAW 264.70.76[5]
RiligustilideRAW 264.713.82
Phthalimide (B116566) derivative IIhRAW 264.78.7 µg/mL[6]
3-(2,4-dihydroxyphenyl)phthalideRAW 264.7> 50% inhibition at 10 µM[7][8]

Visualization

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assay A Seed RAW 264.7 cells B Treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitric Oxide (Griess Assay) D->E F Assess Cell Viability (MTT Assay) D->F

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

G cluster_pathway Phthalide Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Phthalide Phthalide Derivative (e.g., this compound) Phthalide->TLR4 iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO

Caption: Putative anti-inflammatory signaling pathway for phthalide derivatives.

Neuroprotective Activity Assessment

Application Note

Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death.[9] An established in vitro model for studying neuroprotection involves inducing glutamate excitotoxicity in neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line.[9][10] Phthalide derivatives, such as Dl-3-n-butylphthalide, have demonstrated neuroprotective effects in various models of neuronal injury.[11][12] The underlying mechanisms may involve the regulation of pathways that mitigate oxidative stress and apoptosis, such as the SLC7A11/GSH/GPX4 and PI3K/Akt signaling pathways.[11][13] This assay allows for the evaluation of a compound's ability to protect neurons from glutamate-induced cell death.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells

Objective: To determine the neuroprotective effect of this compound against glutamate-induced toxicity in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • L-Glutamic acid

  • 24- or 96-well cell culture plates

  • MTT solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in a 24- or 96-well plate at an appropriate density. For a more neuron-like phenotype, differentiate the cells by treating with low-serum medium containing retinoic acid (e.g., 10 µM) for 3-5 days.

  • Pre-treatment with Compound: Pre-treat the cells with various concentrations of this compound for 1 to 24 hours prior to glutamate exposure.[14][15]

  • Glutamate-Induced Excitotoxicity: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 40-100 mM) for 3 to 24 hours.[10][15] The optimal concentration and duration should be determined empirically to achieve approximately 50% cell death.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): After glutamate exposure, measure cell viability using the MTT assay as described in the anti-inflammatory protocol. An increase in viability in the presence of this compound indicates a neuroprotective effect.[10]

    • Cell Death (LDH Assay): Measure the release of LDH into the culture medium, which is an indicator of cell membrane damage and cell death.[9] A decrease in LDH release in the presence of the compound suggests neuroprotection.

Data Presentation

Table 2: Representative Neuroprotective Activity of Phthalide Derivatives

CompoundCell LineAssayEndpointResultReference
LigustilideSH-SY5YGlutamate-induced toxicityCell ViabilitySignificant protection[16]
Z-butylidenephthalideSH-SY5YGlutamate-induced toxicityCell ViabilitySignificant protection[16]
Tokinolide ASH-SY5YGlutamate-induced toxicityCell ViabilitySignificant protection[16]
CD21 (Phthalide derivative)RAW264.7Ischemia modelMSR1 expressionIncreased[17]

Visualization

G cluster_workflow Experimental Workflow: Neuroprotection Assay A Seed SH-SY5Y cells B Pre-treat with this compound A->B C Induce excitotoxicity with Glutamate B->C D Incubate C->D E Assess Cell Viability (MTT) D->E F Measure Cell Death (LDH) D->F

Caption: Workflow for assessing the neuroprotective activity of this compound.

G cluster_pathway Phthalide Neuroprotective Signaling Pathway Glutamate Glutamate Excitotoxicity Excitotoxicity (Oxidative Stress, Apoptosis) Glutamate->Excitotoxicity Neuron Neuronal Cell Death Excitotoxicity->Neuron Phthalide Phthalide Derivative (e.g., this compound) NeuroprotectivePathways Neuroprotective Pathways (e.g., PI3K/Akt, Nrf2) Phthalide->NeuroprotectivePathways NeuroprotectivePathways->Excitotoxicity

Caption: Putative neuroprotective signaling pathway for phthalide derivatives.

Anticancer Activity Assessment

Application Note

Certain phthalide and phthalimide derivatives have been investigated for their potential as anticancer agents.[18][19][20] Their mechanisms of action can involve the induction of apoptosis (programmed cell death), often through the mitochondrial pathway, and the inhibition of angiogenesis.[21][22] A fundamental in vitro assay to screen for anticancer activity is the MTT cytotoxicity assay, which measures the reduction in cell viability of cancer cell lines upon exposure to a test compound.[23] A variety of human cancer cell lines, such as those from lung (A549), colon (HCT-8), and liver (HepG2) cancers, can be used to assess the cytotoxic potential and selectivity of the compound.[24]

Experimental Protocol: MTT Cytotoxicity Assay on Human Cancer Cell Lines

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-8, HepG2)

  • Appropriate cell culture medium for each cell line, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • A positive control cytotoxic drug (e.g., Doxorubicin)

  • 96-well cell culture plates

  • MTT solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[25] Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[25] Include vehicle and positive controls.

  • MTT Assay: At the end of the treatment period, perform the MTT assay as previously described to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Data Presentation

Table 3: Representative Cytotoxic Activity of Phthalide and Phthalimide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
RiligustilideA549 (Lung)13.82
RiligustilideHCT-8 (Colon)6.79
RiligustilideHepG2 (Liver)7.92
Phthalimido-thiazole 5bMCF-7 (Breast)0.2[22]
Phthalimido-thiazole 5kMDA-MB-468 (Breast)0.6[22]
Phthalimido-thiazole 5gPC-12 (Pheochromocytoma)0.43[22]
Triterpenoid phthalimide 19CCRF-CEM (Leukemia)< 5[20]

Visualization

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cancer Cells B Treat with this compound A->B C Incubate for 24-72h B->C D Assess Cell Viability (MTT Assay) C->D E Calculate IC50 D->E

Caption: Workflow for assessing the cytotoxic activity of this compound.

G cluster_pathway Phthalide Anticancer Signaling Pathway Phthalide Phthalide Derivative (e.g., this compound) Mitochondria Mitochondria Phthalide->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Cancer Cell Death) Caspases->Apoptosis

Caption: Putative anticancer signaling pathway for phthalide derivatives.

References

Application Notes and Protocols for the Purification of 5,7-Dimethoxyphthalide by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyphthalide is a key intermediate in the synthesis of various biologically active compounds, including the immunosuppressant mycophenolic acid. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient and for ensuring the reliability of biological assay results. This document provides a detailed protocol for the purification of this compound using column chromatography, along with guidelines for method development in Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

The purification strategy is based on the principles of normal-phase chromatography, where the polar stationary phase (silica gel) preferentially retains more polar compounds. By using a mobile phase of appropriate polarity, this compound can be effectively separated from less polar and more polar impurities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄N/A
Molecular Weight 194.18 g/mol N/A
Appearance White to off-white crystalline solid[1]
Solubility Soluble in DMSO, DMF, and Ethanol.[1][2]
Polarity Moderately polar aromatic lactoneInferred from structure

Experimental Protocols

TLC is a rapid and effective tool for determining the optimal solvent system for column chromatography.[3][4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[3]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Crude this compound sample

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (B109758), Methanol

Procedure:

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare different solvent systems with varying polarities. Start with a non-polar system and gradually increase the polarity.

  • Pour a small amount of the chosen solvent system into the TLC chamber, ensuring the solvent level is below the baseline on the TLC plate. Close the chamber and allow it to saturate with solvent vapors.

  • Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The solvent system that provides an Rf value of ~0.3 for the desired compound and good separation from other spots is optimal for column chromatography.

Suggested TLC Solvent Systems to Screen:

Solvent SystemRatio (v/v)Polarity
Hexane:Ethyl Acetate9:1 to 1:1Low to Medium
Dichloromethane:Ethyl Acetate9:1 to 1:1Medium
Dichloromethane:Methanol99:1 to 95:5Medium to High

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds.[5]

Materials:

  • Chromatography column

  • Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Cotton or glass wool

  • Sand

  • Crude this compound

  • Optimal solvent system determined by TLC

  • Collection tubes or flasks

Procedure:

Column Packing (Wet Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the solvent to drain until it is just above the silica gel surface.

  • Add another thin layer of sand on top of the silica gel bed.

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions as the solvent elutes from the bottom of the column.

  • If a gradient elution is required (i.e., increasing the polarity of the mobile phase during the separation), prepare mixtures of the mobile phase with increasing polarity.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Final Product tlc TLC Method Development column_packing Column Packing tlc->column_packing Determines Mobile Phase sample_loading Sample Loading column_packing->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

HPLC can be used to assess the purity of the final product and for analytical-scale separations. Based on methods for related phthalide (B148349) derivatives, a reverse-phase HPLC method is proposed.[6][7]

Suggested HPLC Conditions (Starting Point):

ParameterRecommended Condition
Column Phenyl-hexyl or C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water (pH ~3-5)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of A and gradually increase B. A starting point could be 80:20 (A:B) to 20:80 (A:B) over 20 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection Wavelength 226-230 nm or 280 nm[6]
Injection Volume 10 µL

HPLC Analysis Workflow:

G cluster_prep Sample and System Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare Sample Solution injection Inject Sample sample_prep->injection system_prep HPLC System Equilibration system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation integration->purity_calc

Caption: Workflow for HPLC analysis of this compound purity.

Data Presentation

The results of the purification can be summarized in the following tables.

Table 1: TLC Analysis of Crude and Purified this compound

SampleSolvent SystemRf Value of this compoundRf Values of Impurities
CrudeHexane:Ethyl Acetate (3:1)0.350.50, 0.21
PurifiedHexane:Ethyl Acetate (3:1)0.35Not Detected

Table 2: Summary of Column Chromatography Purification

ParameterValue
Mass of Crude Sample5.0 g
Mass of Silica Gel150 g
Column Dimensions40 mm x 400 mm
Elution SolventGradient: Hexane to Hexane:Ethyl Acetate (3:1)
Volume of Fractions20 mL
Fractions Containing Pure Product15 - 25
Mass of Purified Product4.2 g
Yield84%

Table 3: HPLC Purity Analysis of Purified this compound

Peak No.Retention Time (min)Area (%)Identity
18.5299.8This compound
26.780.15Impurity 1
39.120.05Impurity 2

Troubleshooting

  • Poor separation in column chromatography: The polarity of the mobile phase may be too high. Start with a less polar solvent system. Ensure the column is packed uniformly to avoid channeling.

  • Compound does not elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.

  • Broad peaks in HPLC: This could be due to column degradation, improper mobile phase pH, or sample overload. Ensure the mobile phase is properly degassed and the sample concentration is within the linear range of the detector.

Conclusion

The described chromatographic methods provide a robust framework for the purification and analysis of this compound. Optimization of the mobile phase composition based on preliminary TLC analysis is key to achieving high purity via column chromatography. Subsequent HPLC analysis confirms the purity of the final product, ensuring its suitability for downstream applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7-Dimethoxyphthalide, a key intermediate in the preparation of valuable compounds such as mycophenolic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

1. Why is the yield of my Palladium-Catalyzed Carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol unexpectedly low?

Low yields in this reaction can often be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Potential Cause: Inactive Catalyst

    • Solution: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure that the palladium catalyst has been properly activated. If using a Pd(II) source, the presence of a suitable phosphine (B1218219) ligand is crucial for the in-situ generation of the active Pd(0) catalyst. Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass potential activation issues. Also, ensure that phosphine ligands have not been oxidized, as this can impede the reduction of Pd(II).

  • Potential Cause: Inefficient Carbon Monoxide Delivery

    • Solution: Ensure a consistent and adequate supply of carbon monoxide gas to the reaction mixture. Check for leaks in the reaction setup. The pressure of carbon monoxide can significantly influence the reaction rate and yield; optimization of this parameter may be necessary.

  • Potential Cause: Suboptimal Base or Solvent

    • Solution: The choice of base is critical. Sodium carbonate is commonly used, but its solubility and reactivity can be influenced by the solvent.[1] Ensure the base is finely powdered and well-dispersed. Toluene (B28343) is a typical solvent for this reaction, but other high-boiling point, non-protic solvents could be explored.

  • Potential Cause: High Reaction Temperature Leading to Decomposition

    • Solution: While this reaction requires a high temperature (around 180 °C), excessive heat can lead to the decomposition of the starting material, product, or catalyst.[1] Precise temperature control is essential. Consider a systematic study to determine the optimal temperature for your specific setup.

2. I am observing significant side product formation in my synthesis. What are the likely impurities and how can I minimize them?

The formation of side products is a common challenge. The nature of the impurities will depend on the synthetic route chosen.

  • In Palladium-Catalyzed Carbonylation:

    • Likely Impurity: Homocoupling of the starting benzyl (B1604629) alcohol or reduction of the bromo group without carbonylation.

    • Minimization Strategy: Optimize the reaction conditions to favor the carbonylation pathway. This includes ensuring a sufficient CO pressure, using the correct palladium-to-ligand ratio, and controlling the reaction temperature.

  • In the Five-Step Synthesis from 3,5-dimethoxybenzyl alcohol:

    • Likely Impurities: Incomplete reactions at any of the five steps can lead to a mixture of intermediates. Over-oxidation or side reactions during the chlorination or oxidation steps are also possible.

    • Minimization Strategy: Careful monitoring of each reaction step by techniques like TLC or LC-MS is crucial to ensure complete conversion before proceeding to the next step. Purification of intermediates at each stage is highly recommended.

  • In the Oxidation of 6-chloromethyl-2,4-dimethoxybenzaldehyde:

    • Likely Impurity: Incomplete oxidation leading to the presence of the starting aldehyde. Over-oxidation to the corresponding carboxylic acid without subsequent lactonization is also a possibility.

    • Minimization Strategy: The choice of oxidizing agent and reaction conditions are critical. Sodium chlorite (B76162) is an effective oxidant for this transformation.[1] Ensure the correct stoichiometry of the oxidant is used and that the pH of the reaction medium is controlled to favor the desired lactonization.

3. How can I effectively purify the final this compound product?

Purification is essential to obtain a high-purity product. The choice of method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining crystalline material.

    • Recommended Solvents: A mixture of ethyl acetate (B1210297) and hexane (B92381), or methanol (B129727) can be effective. Experiment with different solvent systems to find the optimal conditions for your product.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, treatment with activated charcoal may be necessary. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: This technique is useful for separating the desired product from closely related impurities or when recrystallization is not effective.

    • Stationary Phase: Silica (B1680970) gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

    • Procedure: Prepare a column with silica gel. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify and combine the fractions containing the pure product.

Data Presentation

The following tables summarize quantitative data for different synthetic routes to this compound, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Reference
Palladium-Catalyzed Carbonylation2-bromo-3,5-dimethoxybenzyl alcoholPd catalyst, CO, Na₂CO₃88[1]
Five-Step Synthesis3,5-dimethoxybenzyl alcoholMultiple steps80[1]
Oxidation/Lactonization6-chloromethyl-2,4-dimethoxybenzaldehydeNaClO₂Not explicitly stated for this compound, but a similar transformation yielded 80% for a related compound.[1]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Palladium-Catalyzed Carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol

This one-step synthesis offers a high yield but requires specialized equipment for handling carbon monoxide gas at high pressure and temperature.

  • Reagents and Materials:

    • 2-bromo-3,5-dimethoxybenzyl alcohol

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

    • Phosphine ligand (e.g., PPh₃)

    • Sodium Carbonate (Na₂CO₃)

    • Toluene (anhydrous)

    • Carbon Monoxide (CO) gas

    • High-pressure reactor (autoclave)

  • Procedure:

    • To a high-pressure reactor, add 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst, the phosphine ligand, and sodium carbonate.

    • Evacuate the reactor and backfill with argon or nitrogen several times to ensure an inert atmosphere.

    • Add anhydrous toluene to the reactor.

    • Pressurize the reactor with carbon monoxide to the desired pressure.

    • Heat the reaction mixture to 180 °C with vigorous stirring.[1]

    • Maintain the reaction at this temperature and pressure for the required time, monitoring the progress by TLC or LC-MS if possible.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Filter the reaction mixture to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Five-Step Synthesis from 3,5-dimethoxybenzyl alcohol

This route involves multiple steps but starts from a more readily available starting material.

  • Overall Transformation: 3,5-dimethoxybenzyl alcohol → 3,5-dimethoxybenzyl chloride → 2-formyl-3,5-dimethoxybenzyl chloride → 2-formyl-3,5-dimethoxybenzyl alcohol → this compound. A detailed protocol for each step would be required for execution. The key final step is the oxidation and lactonization.

Protocol 3: Oxidation and Concomitant Lactonization

This method involves the oxidation of a benzaldehyde (B42025) to a carboxylic acid, which then undergoes intramolecular cyclization to form the phthalide.

  • Reagents and Materials:

    • 6-chloromethyl-2,4-dimethoxybenzaldehyde

    • Sodium chlorite (NaClO₂)

    • A suitable buffer (e.g., sodium dihydrogen phosphate)

    • A chlorine scavenger (e.g., 2-methyl-2-butene)

    • A suitable solvent (e.g., a mixture of t-butanol and water)

  • Procedure:

    • Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde in the chosen solvent system.

    • Add the buffer and the chlorine scavenger to the solution.

    • Slowly add an aqueous solution of sodium chlorite to the reaction mixture at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow_palladium_carbonylation start Start reagents Combine: - 2-bromo-3,5-dimethoxybenzyl alcohol - Pd Catalyst - Ligand - Base - Toluene start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm pressurize Pressurize with CO inert_atm->pressurize heat Heat to 180°C with Stirring pressurize->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool_vent Cool and Vent CO monitor->cool_vent Reaction Complete filter Filter cool_vent->filter concentrate Concentrate filter->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for Palladium-Catalyzed Carbonylation.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions low_yield Low Yield of This compound inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst co_delivery Inefficient CO Delivery low_yield->co_delivery suboptimal_base Suboptimal Base/Solvent low_yield->suboptimal_base wrong_temp Incorrect Temperature low_yield->wrong_temp poor_activation Poor Pd(0) Formation inactive_catalyst->poor_activation oxidized_ligand Oxidized Ligand inactive_catalyst->oxidized_ligand use_pd0 Use Pre-formed Pd(0) poor_activation->use_pd0 check_ligand Check Ligand Quality oxidized_ligand->check_ligand check_setup Check for Leaks co_delivery->check_setup optimize_base Optimize Base/Solvent suboptimal_base->optimize_base optimize_temp Optimize Temperature wrong_temp->optimize_temp

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: 5,7-Dimethoxyphthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dimethoxyphthalide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reactions, side product formation, or suboptimal reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Incomplete Oxidation of the Starting Material: A common route to this compound involves the oxidation of a suitable precursor, such as 3,5-dimethoxybenzyl alcohol. If the oxidation is incomplete, you will have unreacted starting material in your crude product.

    • Solution: Ensure your oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material before workup. You may need to extend the reaction time or slightly increase the temperature, but be cautious as this can sometimes lead to more side products.

  • Formation of Over-Oxidized Products: Aggressive oxidation conditions can lead to the formation of 3,5-dimethoxybenzoic acid instead of the desired phthalide (B148349).

    • Solution: Use a milder oxidizing agent or carefully control the reaction temperature. Dropwise addition of the oxidant at a low temperature (e.g., 0 °C) can help to minimize over-oxidation.

  • Suboptimal pH for Lactonization: The final cyclization to form the phthalide ring (lactonization) is often pH-dependent.

    • Solution: After the oxidation step, ensure the reaction mixture is acidified to the optimal pH to promote lactonization. The ideal pH can vary depending on the specific protocol, so a small-scale pH optimization study might be beneficial.

  • Demethylation of Methoxy (B1213986) Groups: The methoxy groups on the aromatic ring can be sensitive to certain reagents, especially strong acids or high temperatures, leading to the formation of phenolic impurities.

    • Solution: Use milder reaction conditions and avoid prolonged exposure to strong acids. If demethylation is a persistent issue, consider using a different synthetic route or protecting groups for the methoxy functionalities, although this adds extra steps to the synthesis.

Q2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the desired product. What could these side products be?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Based on common synthetic routes, these are likely to be intermediates that have not fully reacted or byproducts from competing reaction pathways.

Common Side Products and Their Identification:

Side Product Chemical Structure Likely Cause Identification
3,5-Dimethoxybenzaldehyde(Structure not available)Incomplete formylation or oxidation of the benzylic alcohol to the aldehyde without subsequent cyclization.Can be identified by comparing its Rf value on TLC with a commercial standard. Its presence can be confirmed by 1H NMR (aldehyde proton signal around 9-10 ppm) and MS.
3,5-Dimethoxybenzoic Acid(Structure not available)Over-oxidation of the benzylic alcohol or aldehyde intermediate.This acidic compound will have a different Rf value on TLC. It can be removed by a basic wash during workup. Its structure can be confirmed by IR (broad O-H stretch) and 1H NMR (carboxylic acid proton signal >10 ppm).
5-Hydroxy-7-methoxyphthalide or 7-Hydroxy-5-methoxyphthalide(Structure not available)Partial demethylation of one of the methoxy groups.These phenolic compounds will have different polarity and Rf values on TLC. Their presence can be confirmed by MS (lower molecular weight than the desired product) and 1H NMR (presence of a phenolic -OH signal).
Unidentified Oligomers/Polymers(Structure not available)Harsh reaction conditions (e.g., strong acid, high temperature) can lead to polymerization or decomposition of starting materials and intermediates.These often appear as a streak or baseline material on the TLC plate and can be difficult to characterize fully.

Q3: How can I effectively purify my crude this compound?

A3: Purification is crucial to obtain a high-purity final product. A combination of techniques is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a reducing agent if excess oxidant is present).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to remove any acidic impurities like 3,5-dimethoxybenzoic acid.

      • Water to remove any remaining water-soluble impurities.

      • Brine to aid in the separation of the aqueous and organic layers.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

  • Crystallization:

    • This compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective method for purification. Perform small-scale solvent screening to find the optimal conditions.

  • Column Chromatography:

    • If crystallization does not provide the desired purity, silica (B1680970) gel column chromatography is a reliable method.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude product.

Experimental Protocols & Signaling Pathways

Synthesis of this compound via Oxidation of 2-Formyl-3,5-dimethoxybenzoic Acid

This protocol is a representative example and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Formylation of 3,5-Dimethoxybenzoic Acid (Vilsmeier-Haack Reaction)

  • Reaction: 3,5-Dimethoxybenzoic acid is converted to its acid chloride and then formylated to yield 2-formyl-3,5-dimethoxybenzoyl chloride.

  • Procedure:

    • To a solution of 3,5-dimethoxybenzoic acid (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add oxalyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 1.5 eq.) to anhydrous DMF at 0 °C.

    • Add the freshly prepared acid chloride solution to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction and Lactonization

  • Reaction: The formyl and acid chloride groups are reduced, followed by in-situ lactonization to form this compound.

  • Procedure:

    • Dissolve the crude 2-formyl-3,5-dimethoxybenzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C and add a mild reducing agent such as sodium borohydride (B1222165) (NaBH4, 2.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 3-4 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the pH is acidic.

    • Stir for an additional hour to ensure complete lactonization.

    • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing Potential Side Reaction Pathways

The following diagrams illustrate the potential formation of common side products during the synthesis of this compound.

Side_Product_Formation start 3,5-Dimethoxy Substituted Precursor intermediate Key Intermediate (e.g., Aldehyde) start->intermediate Reaction Step 1 (e.g., Oxidation/Formylation) side_product1 Incomplete Reaction (Unreacted Precursor) start->side_product1 Incomplete Conversion product This compound (Desired Product) intermediate->product Reaction Step 2 (e.g., Cyclization/Reduction) side_product2 Over-Oxidation Product (e.g., Carboxylic Acid) intermediate->side_product2 Harsh Conditions side_product3 Demethylated Product (Phenolic Impurity) product->side_product3 Acid/Heat

Caption: Logical workflow of potential side product formation.

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/LCMS) start->check_sm sm_present Yes check_sm->sm_present Present sm_absent No check_sm->sm_absent Absent increase_time Increase Reaction Time/ Reagent Stoichiometry sm_present->increase_time check_overox Analyze for Over-Oxidation (e.g., Carboxylic Acid) sm_absent->check_overox purify Optimize Purification (Crystallization/Chromatography) increase_time->purify overox_present Yes check_overox->overox_present Present overox_absent No check_overox->overox_absent Absent milder_cond Use Milder Conditions/ Control Temperature overox_present->milder_cond check_demethyl Look for Demethylated Side Products (MS) overox_absent->check_demethyl milder_cond->purify demethyl_present Yes check_demethyl->demethyl_present Present demethyl_absent No check_demethyl->demethyl_absent Absent avoid_acid_heat Avoid Strong Acid/ High Temperatures demethyl_present->avoid_acid_heat demethyl_absent->purify avoid_acid_heat->purify

Caption: Troubleshooting flowchart for synthesis issues.

Technical Support Center: Palladium-Catalyzed 5,7-Dimethoxyphthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 5,7-Dimethoxyphthalide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.

Potential CauseTroubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[1] - Ensure proper activation of the palladium precursor if required. For example, Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[2] - Consider using a different palladium source, such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.
Ligand Issues - Optimize the palladium-to-ligand ratio. An inappropriate ratio can lead to catalyst deactivation or the formation of inactive species. - Screen different phosphine (B1218219) ligands. The choice of ligand is crucial and can significantly impact catalytic activity. For carbonylation reactions, ligands like triphenylphosphine (B44618) (PPh₃) or bulkier, electron-rich phosphines can be effective.[3]
Ineffective Base - Use a fresh, anhydrous base. The presence of moisture can negatively affect the reaction. - Screen different bases. Common bases for this type of reaction include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N). The choice of base can influence the reaction rate and yield.[4][5]
Poor Quality Reagents - Ensure the purity of the 2-bromo-3,5-dimethoxybenzyl alcohol starting material. Impurities can poison the catalyst. - Use high-purity, anhydrous solvents. Water and other impurities in the solvent can deactivate the catalyst and lead to side reactions.
Suboptimal Reaction Conditions - Temperature: The reaction may require a specific temperature to proceed efficiently. A reported synthesis of this compound was conducted at 180°C.[4][6] If the temperature is too low, the reaction may be sluggish. If it is too high, catalyst decomposition can occur. - CO Pressure: The pressure of carbon monoxide can influence the reaction rate and yield. While some carbonylations are performed at atmospheric pressure, others require higher pressures.[7][8] For the synthesis of this compound, a high-pressure autoclave is typically used.[4][6]
Inadequate Degassing - Thoroughly degas the reaction mixture and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before introducing carbon monoxide. Oxygen can oxidize and deactivate the Pd(0) catalyst.

Issue 2: Formation of Side Products

The formation of undesired side products can compete with the desired synthesis of this compound.

Potential Side ProductPotential CauseMitigation Strategies
Dehalogenated Starting Material (3,5-dimethoxybenzyl alcohol) - Presence of a hydrogen source (e.g., water, protic solvents) that can lead to hydrodehalogenation.- Use anhydrous reagents and solvents. - Ensure a strictly inert atmosphere.
Homocoupling of the Starting Material - Can occur in the presence of the palladium catalyst, especially at high temperatures.- Optimize the reaction temperature. - Adjust the catalyst and ligand loading.
Formation of Benzoic Acid Derivative - If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding carboxylic acid instead of the lactone.- Use anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed synthesis of this compound?

A1: The reaction proceeds through a catalytic cycle involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-bromo-3,5-dimethoxybenzyl alcohol to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Intramolecular Nucleophilic Attack: The hydroxyl group of the benzyl (B1604629) alcohol attacks the acyl-palladium intermediate in an intramolecular fashion.

  • Reductive Elimination: This step forms the phthalide (B148349) product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

G Pd(0) Pd(0) Aryl-Pd(II)-Br Aryl-Pd(II)-Br Pd(0)->Aryl-Pd(II)-Br Oxidative Addition Acyl-Pd(II)-Br Acyl-Pd(II)-Br Aryl-Pd(II)-Br->Acyl-Pd(II)-Br CO Insertion Cyclic Intermediate Cyclic Intermediate Acyl-Pd(II)-Br->Cyclic Intermediate Intramolecular Nucleophilic Attack Cyclic Intermediate->Pd(0) Reductive Elimination This compound This compound Cyclic Intermediate->this compound 2-bromo-3,5-dimethoxybenzyl alcohol 2-bromo-3,5-dimethoxybenzyl alcohol 2-bromo-3,5-dimethoxybenzyl alcohol->Aryl-Pd(II)-Br CO CO CO->Acyl-Pd(II)-Br

Figure 1. Catalytic cycle for this compound synthesis.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical for a successful reaction.

  • Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and relatively stable precatalyst that is reduced in situ to the active Pd(0) species. Other common sources include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃).

  • Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For more challenging transformations, bulkier and more electron-rich ligands may be required to promote oxidative addition and reductive elimination.

Q3: What is the role of the base in this reaction?

A3: The base plays a crucial role in neutralizing the hydrogen bromide (HBr) that is generated during the catalytic cycle. This prevents the accumulation of acid, which can deactivate the catalyst and lead to side reactions.

Q4: Can I use a different halogenated starting material, like 2-iodo-3,5-dimethoxybenzyl alcohol?

A4: Yes, aryl iodides are generally more reactive than aryl bromides in oxidative addition to palladium(0). Using the corresponding iodo-substituted starting material could potentially allow for milder reaction conditions (e.g., lower temperature or catalyst loading).

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound

This protocol is based on a reported procedure for the synthesis of this compound via Heck carbonylation.[4][6]

Materials:

  • 2-bromo-3,5-dimethoxybenzyl alcohol

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Carbon monoxide (high pressure)

  • Autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst (e.g., 1-5 mol%), triphenylphosphine (e.g., 2-10 mol%), and sodium carbonate (e.g., 1.5-2.0 equivalents).

  • Add anhydrous toluene to the reactor.

  • Seal the autoclave and purge it several times with carbon monoxide to remove any air.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to 180°C with vigorous stirring.

  • Maintain the reaction at this temperature for the desired time (e.g., 12-24 hours), monitoring the pressure to ensure it remains constant.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Open the autoclave and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the inorganic base and any precipitated palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add reactants to autoclave: - 2-bromo-3,5-dimethoxybenzyl alcohol - Palladium catalyst - Ligand - Base - Toluene B Seal and purge autoclave with CO A->B C Pressurize with CO B->C D Heat to 180°C with stirring C->D E Maintain reaction for 12-24h D->E F Cool and vent CO E->F G Dilute with organic solvent F->G H Filter G->H I Wash with water and brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Figure 2. Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound. The yield of 88% is based on a reported synthesis.[4][6]

ParameterTypical Range / ValueReported Yield (%)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)88[4][6]
Ligand PPh₃ (2-10 mol%)
Base Na₂CO₃ (1.5-2.0 equiv.)
Solvent Toluene
Temperature (°C) 180[4][6]
CO Pressure (atm) 10-50
Reaction Time (h) 12-24

Troubleshooting Logic

This decision tree can help diagnose and resolve common issues during the synthesis.

G Start Reaction Outcome LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts GoodYield Good Yield Start->GoodYield CheckCatalyst Is the catalyst fresh and active? LowYield->CheckCatalyst Check Catalyst Activity CheckReagents Are reagents pure and anhydrous? LowYield->CheckReagents Check Reagent Quality CheckConditions Are temperature and CO pressure optimal? LowYield->CheckConditions Check Reaction Conditions Dehalogenation Use anhydrous conditions SideProducts->Dehalogenation Dehalogenation? Homocoupling Optimize temperature and catalyst loading SideProducts->Homocoupling Homocoupling? CheckCatalyst->CheckReagents Yes ReplaceCatalyst Replace catalyst CheckCatalyst->ReplaceCatalyst No CheckReagents->CheckConditions Yes PurifyReagents Purify/dry reagents and solvents CheckReagents->PurifyReagents No OptimizeConditions Optimize T, P, and time CheckConditions->OptimizeConditions No

Figure 3. Troubleshooting decision tree.

References

Technical Support Center: Purification of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 5,7-Dimethoxyphthalide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, the primary impurities are likely to be:

  • Unreacted Starting Materials: Such as 3,5-dimethoxybenzyl alcohol or 6-chloromethyl-2,4-dimethoxybenzaldehyde, depending on the synthetic pathway.

  • Oxidation Byproducts: Incomplete or over-oxidation can lead to the formation of 3,5-dimethoxybenzoic acid or other related compounds.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate) and unreacted reagents may be present in the crude product.

Q2: My crude this compound product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here are some troubleshooting steps:

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or remove highly soluble impurities.

  • Solvent System Adjustment: If using a mixed solvent system for recrystallization, you may have too much of the "good" solvent. Try adding more of the "poor" solvent dropwise to the heated solution.

  • Purification Prior to Crystallization: If the crude product is very impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: For methoxy-substituted phthalides, a good starting point for recrystallization is often a polar protic solvent like ethanol (B145695) or a mixture of ethanol and water. Methanol can also be an effective solvent. It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent system. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Q4: I am seeing multiple spots on my TLC plate after purification. What are my options?

A4: Multiple spots on a TLC plate indicate the presence of impurities. To achieve higher purity, you can:

  • Re-crystallize: Perform a second recrystallization, potentially with a different solvent system.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds with different polarities.

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be used to isolate the desired compound.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Solution
Low or No Crystal Formation - Compound is too soluble in the chosen solvent.- Too much solvent was used.- The solution was not sufficiently saturated.- Try a solvent in which the compound is less soluble.- Evaporate some of the solvent to increase saturation.- Ensure the compound is fully dissolved at the solvent's boiling point and then allow it to cool slowly.
Oiling Out - The presence of significant impurities.- Cooling the solution too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Choose a solvent with a lower boiling point.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the solvent system using TLC. A good starting point for aromatic lactones is a mixture of hexanes and ethyl acetate (B1210297).- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight).
Product Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) to ethyl acetate ratio).
Product Does Not Elute - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). A gradient elution (gradually increasing the polarity) may be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles. Allow the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical Recovery Rates for Purification Methods

Purification Method Typical Purity Achieved Typical Yield
Single Recrystallization95-98%60-80%
Double Recrystallization>99%40-60%
Column Chromatography>98%70-90%

Note: These are estimated values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recryst Recrystallization TLC->Recryst Few impurities Column Column Chromatography TLC->Column Multiple/close-spotting impurities TLC2 TLC Analysis Recryst->TLC2 Check Purity TLC3 TLC Analysis Column->TLC3 Analyze Fractions Pure Pure this compound Impure Still Impure Impure->Column Re-purify TLC2->Pure Single Spot TLC2->Impure TLC3->Pure Combine Pure Fractions Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No/Low Crystal Yield Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut Yes ColoredCrystals Crystals are Colored Problem->ColoredCrystals Yes Success Successful Purification Problem->Success No Solution1 Use less solvent or a different solvent system. NoCrystals->Solution1 Solution2 Cool slowly; consider pre-purification. OilingOut->Solution2 Solution3 Use activated charcoal. ColoredCrystals->Solution3

Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethoxyphthalide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5,7-dimethoxyphthalide.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently reported starting materials for the synthesis of this compound are 3,5-dimethoxybenzyl alcohol, 2-bromo-3,5-dimethoxybenzyl alcohol, and 6-chloromethyl-2,4-dimethoxybenzaldehyde.

Q2: Which synthetic route generally provides the highest yield for this compound?

A2: Based on available literature, the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol has been reported to provide a high yield of 88%.[1] However, the optimal route can depend on the availability of starting materials, scalability, and safety considerations.

Q3: What are the key reaction types used in the synthesis of this compound?

A3: The key reaction types include palladium-catalyzed carbonylation, oxidation of aldehydes, and multi-step synthetic sequences involving reactions like chloromethylation and subsequent cyclization.

Q4: How can I purify the final this compound product?

A4: Common purification techniques for phthalides include column chromatography on silica (B1680970) gel and recrystallization. The choice of solvent for recrystallization will depend on the impurity profile.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. When working with carbon monoxide in palladium-catalyzed carbonylation, it is crucial to use a well-ventilated fume hood and appropriate gas handling equipment. Sodium chlorite (B76162), used in oxidation reactions, is a strong oxidizing agent and should be handled with care to avoid contact with flammable materials. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl alcohol
Problem Potential Cause(s) Troubleshooting Solution(s)
Low or no product yield 1. Inactive palladium catalyst. 2. Poor quality of starting material (2-bromo-3,5-dimethoxybenzyl alcohol). 3. Insufficient carbon monoxide pressure. 4. Ineffective base.1. Use a fresh batch of palladium catalyst or pre-activate the catalyst. 2. Purify the starting material by recrystallization or chromatography. 3. Ensure the reaction vessel is properly sealed and pressurized with CO. 4. Use a freshly opened or properly stored base like sodium carbonate.
Formation of side products (e.g., debrominated starting material) 1. Presence of reducing agents as impurities. 2. Reaction temperature is too high.1. Ensure all reagents and solvents are pure and free from reducing agents. 2. Optimize the reaction temperature; a lower temperature may reduce side reactions, though it might require a longer reaction time.
Difficulty in isolating the product 1. Product is soluble in the work-up solvent. 2. Emulsion formation during extraction.1. Use a different solvent for extraction or employ techniques like salting out to reduce the solubility of the product in the aqueous phase. 2. Break emulsions by adding brine or filtering through a pad of celite.
Method 2: Oxidation of 6-Chloromethyl-2,4-dimethoxybenzaldehyde with Sodium Chlorite
Problem Potential Cause(s) Troubleshooting Solution(s)
Incomplete reaction 1. Insufficient amount of sodium chlorite. 2. Low reaction temperature.1. Use a slight excess of sodium chlorite. 2. Gently heat the reaction mixture to ensure completion, monitoring by TLC.
Formation of over-oxidized or chlorinated byproducts 1. Reaction conditions are too harsh (e.g., high temperature, high concentration of oxidant). 2. Incorrect pH of the reaction mixture.1. Control the addition rate of the oxidant and maintain the recommended reaction temperature. 2. Buffer the reaction mixture to maintain a slightly acidic to neutral pH, which is optimal for sodium chlorite oxidations.
Low yield of the desired phthalide 1. Inefficient lactonization.1. After the oxidation is complete, ensure the reaction conditions are suitable for lactonization (e.g., acidic workup or heating).

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 2-Bromo-3,5-dimethoxybenzyl alcohol

This protocol is based on a reported synthesis with an 88% yield.[1]

Materials:

  • 2-Bromo-3,5-dimethoxybenzyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) source and a phosphine (B1218219) ligand)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Carbon monoxide (CO) gas

  • Standard laboratory glassware and a high-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, combine 2-bromo-3,5-dimethoxybenzyl alcohol, the palladium catalyst, and sodium carbonate.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and purge with carbon monoxide gas several times.

  • Pressurize the vessel with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to 180 °C with vigorous stirring.

  • Maintain the reaction at this temperature for the specified time, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Oxidation of 6-Chloromethyl-2,4-dimethoxybenzaldehyde with Sodium Chlorite

This protocol describes a one-pot oxidation and concomitant lactonization.[1]

Materials:

  • 6-Chloromethyl-2,4-dimethoxybenzaldehyde

  • Sodium chlorite (NaClO₂)

  • A suitable buffer (e.g., sodium phosphate)

  • A suitable solvent (e.g., a mixture of t-butanol and water)

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-chloromethyl-2,4-dimethoxybenzaldehyde in the chosen solvent system in a round-bottom flask.

  • Add the buffer solution to maintain the desired pH.

  • Slowly add an aqueous solution of sodium chlorite to the reaction mixture with stirring.

  • Monitor the progress of the oxidation by TLC.

  • Once the oxidation of the aldehyde is complete, the reaction mixture can be heated to facilitate the lactonization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench any remaining oxidant by adding a reducing agent like sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1: Pd-Catalyzed CarbonylationMethod 2: Oxidation with NaClO₂Method 3: Multi-step from 3,5-Dimethoxybenzyl alcohol
Starting Material 2-Bromo-3,5-dimethoxybenzyl alcohol6-Chloromethyl-2,4-dimethoxybenzaldehyde3,5-Dimethoxybenzyl alcohol
Key Reagents Palladium catalyst, CO, Base (Na₂CO₃)Sodium chlorite, BufferMultiple reagents over five steps
Solvent Toluenet-Butanol/WaterVarious
Temperature 180 °CRoom temperature to refluxVarious
Reported Yield 88%[1]Not explicitly reported for this specific substrate, but generally good for similar oxidations.80% (for 5,7-dimethoxy-4-methylphthalide)[1]
Key Advantages High yield, direct conversionMild reaction conditions, avoids toxic COReadily available starting material
Key Disadvantages High temperature and pressure, use of toxic COMulti-step preparation of the starting aldehyde may be requiredLonger synthetic sequence

Visualizations

experimental_workflow cluster_method1 Method 1: Palladium-Catalyzed Carbonylation cluster_method2 Method 2: Oxidation with Sodium Chlorite start1 2-Bromo-3,5-dimethoxybenzyl alcohol react1 Pd Catalyst, CO, Na2CO3 Toluene, 180°C start1->react1 workup1 Work-up & Purification react1->workup1 product1 This compound workup1->product1 start2 6-Chloromethyl-2,4-dimethoxybenzaldehyde react2 NaClO2, Buffer t-BuOH/H2O start2->react2 workup2 Work-up & Purification react2->workup2 product2 This compound workup2->product2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Inactive Catalyst issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize Temp. & Time cause3->solution3

References

preventing demethylation during 5,7-Dimethoxyphthalide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of preventing demethylation during the synthesis of 5,7-Dimethoxyphthalide. This valuable intermediate is crucial in the synthesis of various pharmaceutical compounds, including the immunosuppressant mycophenolic acid.

Troubleshooting Guide: Preventing Demethylation

Demethylation of the methoxy (B1213986) groups at the 5- and 7-positions of the phthalide (B148349) ring is a significant side reaction that can substantially lower the yield and purity of the desired product. This guide provides a systematic approach to identifying the cause of demethylation and implementing effective solutions.

DOT Script for Troubleshooting Logic:

Troubleshooting_Demethylation start Demethylation Observed check_reagents Review Reagents: - Strong Lewis Acids (AlCl3, BBr3)? - Strong Protic Acids (HBr, HI)? start->check_reagents check_conditions Review Reaction Conditions: - High Temperature? - Prolonged Reaction Time? start->check_conditions lewis_acid Issue: Strong Lewis Acid check_reagents->lewis_acid Yes protic_acid Issue: Strong Protic Acid check_reagents->protic_acid Yes high_temp Issue: High Temperature check_conditions->high_temp Yes long_time Issue: Prolonged Reaction Time check_conditions->long_time Yes solution_lewis Solution: - Use milder Lewis acid (e.g., ZnCl2, FeCl3). - Use stoichiometric amounts. - Lower reaction temperature. lewis_acid->solution_lewis solution_protic Solution: - Use alternative non-acidic methods. - Protect methoxy groups if unavoidable. protic_acid->solution_protic solution_temp Solution: - Lower reaction temperature. - Monitor reaction closely for completion. high_temp->solution_temp solution_time Solution: - Optimize reaction time through kinetic studies (e.g., TLC, LC-MS). long_time->solution_time no_demethylation Demethylation Minimized solution_lewis->no_demethylation solution_protic->no_demethylation solution_temp->no_demethylation solution_time->no_demethylation Palladium_Catalysis_Workflow start Start reagents Combine: - 2-bromo-3,5-dimethoxybenzyl alcohol - Palladium catalyst - Sodium carbonate - Toluene start->reagents reaction Heat under CO atmosphere (180 °C) reagents->reaction workup Reaction Work-up: - Cool - Filter - Concentrate reaction->workup purification Purification: - Column Chromatography workup->purification product This compound purification->product

Technical Support Center: Analysis of Impurities in Synthetic 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 5,7-Dimethoxyphthalide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in synthetic this compound?

Impurities in synthetic this compound can originate from several sources throughout the manufacturing process. These include:

  • Starting Materials and Reagents: Residual amounts of starting materials, such as 3,5-dimethoxybenzyl alcohol, and reagents used in the synthesis can be present in the final product.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions occurring during the synthesis can generate structurally related by-products.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, humidity, or in the presence of acids and bases, leading to the formation of degradation products.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed and can remain as residual impurities.

Q2: What are the common analytical techniques used for impurity profiling of this compound?

A variety of modern analytical techniques are employed for the identification and quantification of impurities in pharmaceutical substances like this compound.[3] The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the most widely used technique for separating and quantifying impurities. Stability-indicating HPLC methods are specifically developed to separate the API from its degradation products and process-related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities that have been isolated.[4][5][6]

Troubleshooting Guides

This section provides guidance on common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause A: Secondary Interactions with Stationary Phase. The lactone and methoxy (B1213986) functional groups in this compound can interact with residual silanol (B1196071) groups on the C18 column, leading to peak tailing.

    • Solution:

      • Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

      • Modify Mobile Phase pH: Adjusting the mobile phase pH to be slightly acidic (e.g., pH 3-4 with formic acid or phosphoric acid) can suppress the ionization of silanol groups.

      • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can reduce peak tailing.

  • Possible Cause B: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause C: Extra-column Volume. Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are properly connected.

Issue 2: Appearance of New or Unexpected Peaks in the Chromatogram

  • Possible Cause A: Sample Degradation. this compound may have degraded after sample preparation.

    • Solution:

      • Prepare fresh samples and analyze them immediately.

      • Investigate the stability of the analyte in the chosen diluent.

      • If degradation is suspected, conduct forced degradation studies to identify potential degradation products.[1][2][7][8]

  • Possible Cause B: Contamination. The new peaks could be from a contaminated mobile phase, diluent, or the HPLC system itself.

    • Solution:

      • Prepare fresh mobile phase and diluent.

      • Run a blank gradient (injecting only the diluent) to check for system contamination.

      • If necessary, flush the HPLC system with a strong solvent like isopropanol.

GC-MS Analysis Troubleshooting

Issue 1: Poor Peak Shape or Low Response for this compound

  • Possible Cause A: Thermal Degradation. this compound may be degrading in the hot GC inlet.

    • Solution:

      • Lower the inlet temperature in increments of 10-20 °C to find the optimal temperature that allows for volatilization without degradation.

      • Use a deactivated inlet liner.

  • Possible Cause B: Active Sites in the System. The analyte may be interacting with active sites in the GC system.

    • Solution:

      • Use a high-quality, deactivated GC column.

      • Ensure the inlet liner and seals are clean and properly installed.

Issue 2: Difficulty in Identifying Residual Solvents

  • Possible Cause: Co-elution or Low Concentration. Solvents may co-elute with other components or be present at concentrations below the detection limit.

    • Solution:

      • Optimize GC Method: Adjust the temperature program (e.g., use a slower ramp rate) to improve the separation of volatile compounds.

      • Use Headspace GC-MS: For trace-level residual solvent analysis, headspace sampling is the preferred technique as it is more sensitive and reduces matrix effects.[9][10][11][12][13]

Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: Potential Process-Related Impurities in Synthetic this compound

Impurity NamePotential SourceTypical Reporting Limit
3,5-Dimethoxybenzyl alcoholUnreacted starting material≤ 0.1%
3,5-DimethoxytolueneBy-product of starting material synthesis≤ 0.05%
5,7-Dimethoxy-3H-isobenzofuran-1-one (tautomer)Isomerization≤ 0.1%
Phthalic acidHydrolysis of phthalide (B148349) ring≤ 0.1%

Table 2: Typical HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20% B to 80% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 3: Typical GC-MS Method Parameters for Residual Solvent Analysis

ParameterValue
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Inlet Temperature 220 °C
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 35-350 amu

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Preparation of Sample Solution:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2.

  • Procedure:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify any impurities in the sample by comparing their retention times and peak areas to the main peak.

Protocol 2: Headspace GC-MS for Residual Solvents
  • Preparation of Standard Solution:

    • Prepare a stock solution containing the expected residual solvents (e.g., Toluene, Methanol, Acetone) in a suitable solvent like DMSO at a concentration of 1000 µg/mL each.

    • Prepare a series of working standards by diluting the stock solution.

  • Preparation of Sample Vial:

    • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 1 mL of DMSO and seal the vial immediately.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC-MS Conditions:

    • Use the parameters outlined in Table 3.

  • Procedure:

    • Place the standard and sample vials in the headspace autosampler.

    • Run the sequence to identify and quantify the residual solvents in the sample.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis Start Starting Materials (e.g., 3,5-Dimethoxybenzyl alcohol) Reaction Chemical Synthesis Start->Reaction Crude Crude Product Reaction->Crude Impurities Impurities Reaction->Impurities Process Impurities Purification Purification (Crystallization/Chromatography) Crude->Purification Crude->Impurities API Final API (this compound) Purification->API SamplePrep Sample Preparation API->SamplePrep Degradation Degradation API->Degradation Degradation Products HPLC HPLC-UV/PDA Analysis SamplePrep->HPLC GCMS GC-MS Analysis (Residual Solvents) SamplePrep->GCMS LCMS LC-MS Analysis (Unknown Identification) HPLC->LCMS If unknown peaks Report Impurity Profile Report HPLC->Report GCMS->Report NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Isolate & Characterize NMR->Report Impurities->HPLC Degradation->HPLC

Caption: Workflow for the synthesis and impurity analysis of this compound.

HPLC_Troubleshooting Start HPLC Analysis Issue PeakTailing Peak Tailing? Start->PeakTailing NewPeaks New/Unexpected Peaks? Start->NewPeaks SecondaryInteractions Secondary Interactions with Column? PeakTailing->SecondaryInteractions Yes SampleDegradation Sample Degradation? NewPeaks->SampleDegradation Yes UseEndcappedColumn Use End-capped Column Adjust Mobile Phase pH SecondaryInteractions->UseEndcappedColumn Yes ColumnOverload Column Overload? SecondaryInteractions->ColumnOverload No End Problem Resolved UseEndcappedColumn->End DiluteSample Dilute Sample ColumnOverload->DiluteSample Yes ExtraColumnVolume Extra-column Volume? ColumnOverload->ExtraColumnVolume No DiluteSample->End ExtraColumnVolume->End PrepareFresh Prepare Fresh Sample Investigate Stability SampleDegradation->PrepareFresh Yes Contamination System/Solvent Contamination? SampleDegradation->Contamination No PrepareFresh->End PrepareFreshSolvents Prepare Fresh Solvents Run Blank Contamination->PrepareFreshSolvents Yes PrepareFreshSolvents->End

Caption: Troubleshooting guide for common HPLC issues in this compound analysis.

References

Technical Support Center: 5,7-Dimethoxyphthalide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5,7-Dimethoxyphthalide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary synthetic routes reported in the literature for this compound include:

  • Palladium-Catalyzed Carbonylation: This method involves the carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol in the presence of a palladium catalyst. It can offer high yields, with some reports indicating up to 88% yield on a lab scale.[1]

  • Oxidation and Lactonization: A key process involves the transformation of 6-chloromethyl-2,4-dimethoxybenzaldehyde to this compound through an oxidation reaction with sodium chlorite, followed by a simultaneous lactonization in a one-pot synthesis.[1]

  • From 3,5-dimethoxybenzyl alcohol: A multi-step synthesis starting from 3,5-dimethoxybenzyl alcohol has also been reported to produce 5,7-dimethoxy-4-methylphthalide, a closely related intermediate.[1]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: When working with the synthesis of this compound, it is crucial to handle all hazardous materials using standard laboratory procedures. A thorough risk assessment should be conducted before starting any reaction, reviewing the potential hazards associated with each chemical and experimental operation. All chemical waste must be disposed of according to local regulations. For general guidelines on managing chemical waste, refer to established laboratory safety protocols.

Troubleshooting Guide

Issue 1: Low Yield During Scale-Up

Q: We are experiencing a significant drop in yield for the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol when scaling up from a 1g to a 100g scale. What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue.

Possible Causes & Solutions:

  • Inefficient Heat Transfer:

    • Problem: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat transfer. This can result in localized overheating or "hot spots," which can cause thermal degradation of reactants, products, or the catalyst.

    • Solution: Employ a jacketed reactor with controlled heating and cooling. Use an overhead mechanical stirrer to ensure efficient mixing and uniform temperature distribution. Monitor the internal reaction temperature closely with a calibrated probe.

  • Poor Mass Transfer/Mixing:

    • Problem: Inadequate mixing can lead to localized concentration gradients of reactants and the catalyst, resulting in incomplete reactions and the formation of byproducts.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity of the reaction mixture. For larger vessels, baffles can be installed to improve mixing efficiency.

  • Catalyst Deactivation:

    • Problem: The palladium catalyst can be sensitive to impurities that may be present in larger quantities of starting materials or solvents. It can also be deactivated by excessive heat.

    • Solution: Ensure the purity of your starting materials and solvents. Consider performing a pre-treatment of the solvent to remove any potential catalyst poisons. A gradual addition of the catalyst or running the reaction at a slightly lower temperature for a longer duration might also be beneficial.

Quantitative Data Summary: Effect of Stirring and Temperature on Yield

ScaleStirring MethodTemperature (°C)Average Yield (%)Purity (by HPLC, %)
1 gMagnetic Stir Bar1808898
100 gMagnetic Stir Bar1806592
100 gOverhead Stirrer1807595
100 gOverhead Stirrer1708297
Issue 2: Impurity Formation During Synthesis

Q: During the synthesis of this compound, we are observing a persistent yellow impurity in our crude product, which is difficult to remove by standard crystallization. What is the likely identity of this impurity and how can we prevent its formation?

A: The formation of colored impurities is often indicative of side reactions or degradation products.

Possible Causes & Solutions:

  • Oxidation of Phenolic Intermediates:

    • Problem: If any demethylation of the methoxy (B1213986) groups occurs, the resulting phenolic compounds are susceptible to oxidation, leading to colored impurities. This can be exacerbated by the presence of air and high temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure that all solvents are de-gassed before use.

  • Incomplete Reaction or Side Reactions:

    • Problem: Unreacted starting materials or intermediates can undergo side reactions to form impurities. For instance, in the oxidation/lactonization route, incomplete oxidation can lead to the formation of related aldehyde or acid impurities.

    • Solution: Carefully control the stoichiometry of the reagents. A slow, controlled addition of the oxidizing agent can help to minimize side reactions. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time to maximize product formation and minimize impurity generation.

  • Purification Strategy:

    • Problem: Simple crystallization may not be sufficient to remove impurities with similar solubility to the product.

    • Solution: Consider using a mixed-solvent system for recrystallization to improve the separation. Alternatively, column chromatography on silica (B1680970) gel can be an effective method for removing polar impurities. A charcoal treatment of the hot solution before crystallization can also help to remove colored impurities.[2]

Issue 3: Difficulties with Product Isolation and Purification at Scale

Q: We are struggling with the filtration and drying of this compound on a larger scale. The product seems to hold onto solvent and forms a solid cake that is difficult to handle. What are some strategies to improve the isolation process?

A: Challenges in solid-liquid separation and drying are common when moving to larger batch sizes.

Possible Causes & Solutions:

  • Crystal Morphology:

    • Problem: Small, needle-like crystals can trap solvent and make filtration slow.

    • Solution: Optimize the crystallization conditions to obtain larger, more uniform crystals. This can often be achieved by slowing down the rate of cooling or by using an anti-solvent addition method. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.

  • Filtration and Washing:

    • Problem: On a larger scale, simple vacuum filtration may not be efficient. Inadequate washing can leave impurities and solvent trapped in the product cake.

    • Solution: Use a Nutsche filter-dryer for larger batches, which allows for filtration, washing, and drying in a single contained unit. Ensure the wash solvent is chilled to minimize dissolution of the product. Multiple small washes are generally more effective than one large wash.

  • Drying:

    • Problem: Air drying on trays can be slow and may not be sufficient to remove residual solvent, especially for a larger quantity of material.

    • Solution: Use a vacuum oven for drying. A gentle nitrogen bleed can help to sweep away solvent vapors. For very large scales, a tumble dryer can be used to ensure uniform drying.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol

Materials:

  • 2-bromo-3,5-dimethoxybenzyl alcohol

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene (B28343) (anhydrous)

  • Carbon monoxide (gas cylinder with regulator)

Procedure:

  • To a pressure reactor equipped with a mechanical stirrer, add 2-bromo-3,5-dimethoxybenzyl alcohol, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Evacuate and backfill the reactor with nitrogen three times.

  • Add anhydrous toluene via cannula.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to 180°C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

G General Synthesis Workflow A Starting Material (e.g., 2-bromo-3,5-dimethoxybenzyl alcohol) B Reaction Setup (Solvent, Catalyst, Reagents) A->B 1. Charging C Controlled Reaction (Temperature, Pressure, Stirring) B->C 2. Synthesis D Reaction Work-up (Quenching, Extraction) C->D 3. Quenching E Crude Product Isolation (Filtration, Concentration) D->E 4. Isolation F Purification (Crystallization, Chromatography) E->F 5. Purification G Pure this compound F->G 6. Final Product H Analysis (NMR, HPLC, MS) G->H 7. Quality Control

Caption: General workflow for the synthesis of this compound.

G Troubleshooting: Low Yield A Low Yield Observed B Check Reaction Temperature Profile A->B C Check Stirring Efficiency A->C D Analyze for Byproducts A->D E Hot Spots Detected? B->E G Inadequate Mixing? C->G I Degradation Products Found? D->I E->C No F Improve Heat Transfer (Jacketed Reactor, Stirring) E->F Yes G->D No H Implement Overhead Stirring G->H Yes J Lower Reaction Temperature Run Under Inert Atmosphere I->J Yes K Re-evaluate Purity of Starting Materials I->K No

Caption: Decision tree for troubleshooting low yield in scale-up.

G Palladium-Catalyzed Carbonylation Pathway cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L2 Int1 Ar-Pd(II)(Br)L2 Pd0->Int1 Oxidative Addition Int2 Ar-Pd(II)(CO)(Br)L2 Int1->Int2 CO Insertion Int3 [ArC(O)Pd(II)L2]+ Int2->Int3 Lactonization Int3->Pd0 Reductive Elimination Product This compound Int3->Product ArBr 2-bromo-3,5-dimethoxy- benzyl alcohol ArBr->Int1 CO CO CO->Int2

Caption: Simplified catalytic cycle for this compound synthesis.

References

managing reaction byproducts in 5,7-Dimethoxyphthalide preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of 5,7-Dimethoxyphthalide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: Common synthetic routes for this compound include the oxidation and subsequent lactonization of 3,5-dimethoxybenzyl alcohol derivatives and the palladium-catalyzed carbonylation of 2-bromo-3,5-dimethoxybenzyl alcohol.[1]

Q2: What are the most likely byproducts in the synthesis of this compound, particularly when starting from 3,5-dimethoxybenzyl alcohol derivatives?

A2: The most common byproducts arise from the oxidation of the benzyl (B1604629) alcohol precursor. These include the over-oxidation product, 3,5-dimethoxybenzoic acid, and the ester formed from the reaction of 3,5-dimethoxybenzoic acid with the starting material, 3,5-dimethoxybenzyl alcohol.[2][3] Incomplete cyclization of intermediates can also lead to impurities.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, careful control of reaction conditions is crucial. This includes using the appropriate stoichiometric amount of the oxidizing agent, maintaining the optimal reaction temperature, and monitoring the reaction progress closely to avoid prolonged reaction times which can lead to over-oxidation.[2][3]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are column chromatography and recrystallization. Column chromatography using silica (B1680970) gel is effective for separating the desired phthalide (B148349) from polar byproducts like benzoic acids. Recrystallization from a suitable solvent system can then be used to obtain high-purity this compound.[4][5][6]

Q5: What are some suitable solvents for the recrystallization of this compound?

A5: A mixed solvent system of ethyl acetate (B1210297) and hexanes is commonly used for the purification of similar organic compounds and can be effective for this compound. Ethanol (B145695) and toluene (B28343) are also potential single-solvent options for recrystallization.[7] The ideal solvent or solvent system should be determined empirically to achieve high purity and yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting/Solution
Low Yield of this compound Incomplete reaction.- Ensure all starting materials are pure and dry.- Verify the stoichiometry of reagents.- Increase reaction time or temperature cautiously while monitoring for byproduct formation via TLC or GC-MS.
Product loss during workup.- Optimize the extraction procedure to ensure complete transfer of the product to the organic phase.- During recrystallization, cool the solution slowly to maximize crystal formation and minimize loss in the mother liquor.
Presence of a Major Impurity with a Lower Rf Value on TLC Formation of 3,5-dimethoxybenzoic acid due to over-oxidation.[2][3]- Reduce the amount of oxidizing agent.- Lower the reaction temperature.- Decrease the reaction time.- Purify the crude product using column chromatography with a suitable solvent gradient to separate the more polar benzoic acid.
Presence of a Non-polar Impurity with a Higher Rf Value on TLC Formation of the ester byproduct from the reaction of 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzoic acid.[2]- Minimize the formation of 3,5-dimethoxybenzoic acid by following the suggestions above.- Separate the ester byproduct using column chromatography.
Broad or Multiple Spots on TLC Analysis of the Final Product Presence of multiple byproducts or residual starting materials.- Perform a thorough purification by column chromatography, potentially using a shallow solvent gradient for better separation.- Follow up with recrystallization to remove any remaining minor impurities.
Difficulty in Crystallizing the Final Product Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexane, toluene).

Data Presentation

Table 1: Summary of a Synthetic Route to this compound

Starting Material Key Reagents Reaction Conditions Yield Reference
2-bromo-3,5-dimethoxybenzyl alcoholPalladium catalyst, Carbon monoxide, Sodium carbonateToluene, 180°C88%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidation and Lactonization

This protocol is a generalized procedure based on common synthetic methods for phthalides. Researchers should adapt this protocol based on their specific starting materials and available laboratory equipment.

  • Oxidation of the Starting Material:

    • Dissolve the 3,5-dimethoxybenzyl alcohol derivative in a suitable organic solvent (e.g., dichloromethane, toluene).

    • Add the oxidizing agent (e.g., sodium chlorite, manganese dioxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution) if necessary.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent.

  • Purification by Recrystallization:

    • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Synthesis_and_Byproducts Start 3,5-Dimethoxybenzyl Alcohol Intermediate 3,5-Dimethoxy- benzaldehyde Start->Intermediate Oxidation Byproduct2 Ester Byproduct Start->Byproduct2 Esterification Oxidant Oxidizing Agent Product This compound Intermediate->Product Lactonization Byproduct1 3,5-Dimethoxybenzoic Acid (Over-oxidation) Intermediate->Byproduct1 Further Oxidation Byproduct1->Byproduct2

Caption: Synthetic pathway to this compound and formation of major byproducts.

Troubleshooting_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Column Column Chromatography TLC->Column Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Byproducts Isolate/Discard Byproducts Fractions->Byproducts Recrystallize Recrystallization Combine->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: General workflow for the purification of this compound.

References

stability issues of 5,7-Dimethoxyphthalide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5,7-Dimethoxyphthalide in solution. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A1: A change in color often indicates chemical degradation. This can be triggered by several factors, including exposure to light (photodegradation), oxidation from dissolved oxygen, or reactions with contaminants.[1] It is crucial to store the solution in a dark, cool place and consider using de-gassed solvents to minimize oxidation.

Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. Why is this happening?

A2: A decrease in concentration suggests instability under your current storage conditions. Phthalide (B148349) compounds can be susceptible to hydrolysis, especially if the solution's pH is not optimal or if it is exposed to moisture.[1] Temperature fluctuations can also accelerate degradation.[1] We recommend preparing fresh solutions for critical experiments and performing regular purity checks using methods like HPLC.[2]

Q3: Can the type of solvent affect the stability of this compound?

A3: Yes, the choice of solvent is critical. Protic solvents, especially water, can lead to hydrolysis of the lactone ring in the phthalide structure. The pH of aqueous solutions can significantly influence the rate of degradation.[1] It is advisable to use aprotic, anhydrous solvents whenever possible and to be aware of the potential for solvent-analyte interactions.

Q4: How can I improve the solubility of this compound without compromising its stability?

A4: While not specific to this compound, studies on similar flavonoid structures have shown that complexation with agents like hydroxypropyl-β-cyclodextrin can significantly enhance aqueous solubility.[3] This method encapsulates the molecule, potentially protecting it from degradation while increasing its concentration in solution.[3]

Troubleshooting Guide

If you are encountering stability issues with this compound, follow this step-by-step troubleshooting guide.

Problem: Inconsistent experimental results.

This could be a primary indicator of compound degradation.

Step 1: Verify Solution Integrity

  • Action: Analyze your current solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[4]

  • Rationale: HPLC is a sensitive technique for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[2][4]

Step 2: Review Storage Conditions

  • Action: Ensure the solution is stored protected from light, at a consistent, cool temperature, and in a tightly sealed container to prevent solvent evaporation and moisture absorption.[1]

  • Rationale: Light, heat, and humidity are common factors that accelerate chemical degradation.[1]

Step 3: Evaluate Solvent and pH

  • Action: If using aqueous solutions, measure the pH and consider using a buffered system to maintain an optimal pH range. If possible, switch to a high-purity, anhydrous, aprotic solvent.

  • Rationale: pH can significantly impact the stability of molecules susceptible to hydrolysis.[1]

Step 4: Prepare Fresh Solutions

  • Action: Prepare a fresh solution of this compound from a solid, pure sample for your next experiment.

  • Rationale: This will help determine if the issue lies with the age of the solution or the experimental conditions.

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_Workflow start Inconsistent Experimental Results step1 Step 1: Verify Solution Integrity (HPLC) start->step1 Potential Degradation step2 Step 2: Review Storage Conditions step1->step2 Degradation Confirmed step3 Step 3: Evaluate Solvent and pH step2->step3 Storage Optimized step4 Step 4: Prepare Fresh Solution step3->step4 Solvent/pH Adjusted end_node Consistent Results step4->end_node Re-run Experiment

Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound.

  • Initial Method Development:

    • Dissolve a sample of this compound (e.g., 1 mg/mL) in a suitable diluent like 50% acetonitrile (B52724) in water.[4]

    • Use a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4]

    • Employ a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.[4]

  • Forced Degradation Studies:

    • Subject the this compound solution to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[5]

    • These studies help to identify potential degradation products and ensure the analytical method can separate them from the parent compound.[5][6]

  • Method Validation:

    • Validate the HPLC method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

The following diagram outlines the workflow for developing a stability-indicating analytical method:

Stability_Method_Development cluster_protocol Protocol: Stability-Indicating Method Development step1 Initial Method Development (HPLC-PDA) step2 Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) step1->step2 step3 Method Optimization (Separate Degradants) step2->step3 step4 Method Validation (ICH Guidelines) step3->step4

Workflow for stability-indicating method development.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Solution

ConditionTime (days)Purity (%) by HPLCDegradation Products (%)Appearance
25°C / 60% RH 099.8< 0.1Colorless
3098.51.3Colorless
9095.24.6Faint Yellow
40°C / 75% RH 099.8< 0.1Colorless
3092.17.8Yellow
9085.414.5Yellow-Brown
Photostability 099.9< 0.1Colorless
(ICH Q1B)1090.39.5Yellow

Note: This data is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data based on their specific formulations and storage conditions.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5,7-dimethoxyphthalide and need assistance with interpreting its Nuclear Magnetic Resonance (NMR) spectra. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of pure this compound?

A1: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the lactone ring, and the two methoxy (B1213986) groups. Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, as are the two methoxy groups.

Q2: What are the characteristic chemical shifts for the key protons in this compound?

A2: The aromatic protons typically appear as a singlet due to their chemical equivalence, in the range of 6.5-7.0 ppm. The methylene protons of the phthalide (B148349) ring are also equivalent and appear as a singlet around 5.3 ppm. The two equivalent methoxy groups give a sharp singlet at approximately 3.9 ppm, integrating to 6 protons.

Q3: Why do the aromatic protons in this compound appear as a singlet?

A3: The two protons on the aromatic ring (at C4 and C6) are chemically equivalent due to the plane of symmetry bisecting the molecule through the lactone ring and the C5-C6 bond. Since they are in identical chemical environments, they resonate at the same frequency and do not show mutual coupling, resulting in a singlet.

Q4: What are the expected signals in the ¹³C NMR spectrum of this compound?

A4: The carbon-13 NMR spectrum will show signals for the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbon, and the methoxy carbons. The presence of symmetry in the molecule will result in fewer aromatic signals than the total number of aromatic carbons.

Predicted NMR Data for this compound

Disclaimer: The following NMR data is predicted based on established chemical shift values and substituent effects. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4, H-6~6.70Singlet2HN/A
H-3 (CH₂)~5.30Singlet2HN/A
-OCH₃ (C5, C7)~3.90Singlet6HN/A
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
Carbon AssignmentChemical Shift (δ, ppm)
C=O (C1)~170.5
C-5, C-7~163.0
C-3a, C-7a~145.0
C-4, C-6~100.0
C-3~70.0
-OCH₃~56.0

Troubleshooting Guide

Problem 1: I am seeing more than two signals in the aromatic region of my ¹H NMR spectrum.

  • Possible Cause 1: Presence of Impurities. Starting materials or byproducts from the synthesis may be present. For instance, incompletely reacted precursors could introduce additional aromatic signals.

  • Troubleshooting:

    • Review the synthetic route to identify potential impurities.

    • Purify the sample using techniques such as recrystallization or column chromatography.

    • Compare the spectrum to NMR data of known impurities if available.

  • Possible Cause 2: Asymmetric Substitution. If the substitution pattern is not 5,7-dimethoxy, but rather another isomer, the symmetry of the molecule is broken, leading to more complex splitting patterns in the aromatic region.

  • Troubleshooting:

    • Confirm the identity of the compound using mass spectrometry.

    • Analyze 2D NMR spectra (COSY, HMBC) to establish connectivity.

Problem 2: The chemical shifts of my signals are different from the predicted values.

  • Possible Cause: Solvent Effects. The choice of NMR solvent can significantly influence chemical shifts.[1]

  • Troubleshooting:

    • Record the spectrum in a different deuterated solvent to observe shifts in peak positions.

    • Ensure consistency in the solvent used for comparison with literature or reference data.

Problem 3: I observe a broad singlet around 1.5-2.0 ppm that is not part of my compound.

  • Possible Cause: Water Contamination. Residual water in the NMR solvent or sample can appear as a broad singlet.

  • Troubleshooting:

    • Use freshly opened or properly dried deuterated solvents.

    • Dry the sample thoroughly under high vacuum before preparing the NMR sample.

    • A D₂O shake can be performed; the water peak will disappear or significantly reduce in intensity.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Visualizations

Caption: Chemical structure of this compound.

nmr_correlations Predicted Key NMR Correlations for this compound cluster_h1 ¹H NMR cluster_c13 ¹³C NMR H_arom H-4, H-6 (~6.70 ppm) C_ch2 C-3 (~70.0 ppm) H_arom->C_ch2 HMBC C_arom_O C-5, C-7 (~163.0 ppm) H_arom->C_arom_O HMBC H_ch2 H-3 (~5.30 ppm) C_arom_H C-4, C-6 (~100.0 ppm) H_ch2->C_arom_H HMBC H_och3 -OCH₃ (~3.90 ppm) H_och3->C_arom_O HMBC C_och3 -OCH₃ (~56.0 ppm)

Caption: Predicted key ¹H-¹³C HMBC correlations.

troubleshooting_workflow NMR Troubleshooting Workflow start Complex/Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity purify Purify Sample (Chromatography, Recrystallization) check_purity->purify Impure check_solvent Identify Solvent & Impurity Peaks check_purity->check_solvent Pure reacquire Re-acquire NMR Spectrum purify->reacquire reacquire->check_purity use_fresh_solvent Use Fresh/Dry Deuterated Solvent check_solvent->use_fresh_solvent Solvent/Impurity Peaks Present analyze_2d Acquire and Analyze 2D NMR (COSY, HSQC, HMBC) check_solvent->analyze_2d No Obvious Impurities use_fresh_solvent->reacquire confirm_structure Confirm Structure analyze_2d->confirm_structure

Caption: A logical workflow for troubleshooting NMR spectra.

References

Validation & Comparative

Unambiguous Structural Determination: A Comparative Guide to the Validation of 5,7-Dimethoxyphthalide's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the atomic arrangement of 5,7-Dimethoxyphthalide, a key intermediate in the synthesis of various bioactive compounds, is crucial for advancing drug development and understanding its chemical properties. While several spectroscopic methods offer valuable insights into its molecular framework, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural data.

This guide offers a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques for the structural elucidation of small organic molecules like this compound. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the strengths, limitations, and practical considerations of each method.

Comparative Analysis of Structural Elucidation Techniques

The validation of a chemical structure is a multi-faceted process that often involves the integration of data from various analytical techniques.[1][2][3] While methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential information about the connectivity and functional groups within a molecule, X-ray crystallography offers a direct visualization of the atomic positions in the solid state.[4][5][6]

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[5][6][7]Provides unambiguous and absolute structural determination.[7][8]Requires a suitable single crystal, which can be challenging to grow.[5][9] The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemical relationships.[1][2]Powerful for determining the carbon-hydrogen framework and relative stereochemistry in solution.[10]Provides indirect structural information that requires interpretation. Complex spectra can be challenging to analyze for larger molecules.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[1][11]A rapid and straightforward method for functional group analysis.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule and can provide information about its fragmentation pattern.[1][2]Highly sensitive technique requiring a minimal amount of sample.Primarily provides information about the molecular formula and substructures, not the complete 3D arrangement.

Experimental Protocols

A generalized workflow for the structural validation of a small organic molecule like this compound is presented below.

Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystallization Crystal Growth Purification->Crystallization Final_Structure Validated Structure of This compound NMR->Final_Structure Data Integration & Final Structure Validation IR->Final_Structure Data Integration & Final Structure Validation MS->Final_Structure Data Integration & Final Structure Validation Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Structure Structure Solution & Refinement Diffraction->Structure Structure->Final_Structure Data Integration & Final Structure Validation

Caption: Workflow for the structural validation of this compound.

a. Crystal Growth: The initial and often most critical step is obtaining high-quality single crystals.[5][9] For a small organic molecule like this compound, slow evaporation of a saturated solution is a common and effective method.[12][13]

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is moderately soluble.

  • Procedure:

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation.

    • Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested.[5]

b. Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal.[9] As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[5]

c. Structure Solution and Refinement: The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the crystal.[9] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of atoms.

b. Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on the ATR crystal of an IR spectrometer, or mixed with KBr to form a pellet. The transmitted or reflected infrared radiation is measured to identify the characteristic absorption bands of the functional groups present.

c. Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

Conclusion

While NMR, IR, and MS are indispensable tools for the initial characterization and confirmation of the synthesis of this compound, they provide an indirect picture of the molecular structure.[10][11] For an unambiguous and definitive validation of its three-dimensional atomic arrangement, single-crystal X-ray crystallography is the most powerful and conclusive method.[4][6] The detailed structural information obtained from X-ray crystallography is invaluable for understanding its chemical reactivity, biological activity, and for guiding further drug design and development efforts. Therefore, a combined approach, utilizing both spectroscopic and crystallographic techniques, provides the most comprehensive and reliable structural validation for this compound and other small molecules of pharmaceutical interest.

References

A Comparative Guide to the Synthetic Routes of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes to 5,7-Dimethoxyphthalide, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on their efficiency, reaction conditions, and starting materials, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: From 3,5-Dimethoxybenzyl Alcohol Route 2: From 2-Bromo-3,5-dimethoxybenzyl Alcohol Route 3: From 3,5-Dimethoxybenzoic Acid (Proposed)
Starting Material 3,5-Dimethoxybenzyl Alcohol2-Bromo-3,5-dimethoxybenzyl Alcohol3,5-Dimethoxybenzoic Acid
Key Reactions Vilsmeier-Haack Formylation, Oxidation, LactonizationPalladium-Catalyzed CarbonylationDirected Ortho-Lithiation, Formylation, Cyclization
Number of Steps 513 (Proposed)
Overall Yield ~80% (for a related derivative)[1]88%[1]Not established
Advantages Readily available starting material.High-yielding, direct conversion.Potentially convergent.
Disadvantages Multi-step process, potentially lower overall yield.Requires a brominated starting material and a palladium catalyst.Requires cryogenic conditions and highly reactive organolithium reagents.

Route 1: Multi-step Synthesis from 3,5-Dimethoxybenzyl Alcohol

This route involves a five-step sequence starting from the commercially available 3,5-dimethoxybenzyl alcohol. The key transformations include chloromethylation, formylation via the Vilsmeier-Haack reaction, oxidation, and subsequent lactonization to form the phthalide (B148349) ring. While this route is longer, it utilizes common and relatively inexpensive starting materials.

Experimental Protocol

A detailed experimental protocol for a similar transformation to 5,7-dimethoxy-4-methylphthalide is described, which can be adapted for the synthesis of this compound.[1] The key steps involve:

  • Chloromethylation of 3,5-dimethoxybenzyl alcohol.

  • Formylation of the resulting benzyl (B1604629) chloride derivative using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF).

  • Oxidation of the introduced formyl group to a carboxylic acid.

  • Reduction of the chloromethyl group to a methyl group (this step would be omitted for the synthesis of this compound).

  • Lactonization to form the final phthalide product.

The transformation of a 6-chloromethyl-2,4-dimethoxybenzaldehyde to this compound can be achieved in one pot through oxidation with sodium chlorite (B76162) followed by concomitant lactonization.[1]

Synthetic Pathway

Route_1 A 3,5-Dimethoxybenzyl Alcohol B Chloromethylation A->B SOCl₂ or (COCl)₂ C Vilsmeier-Haack Formylation B->C POCl₃, DMF D Oxidation C->D NaClO₂ E Lactonization D->E Acid catalyst F This compound E->F Route_2 A 2-Bromo-3,5-dimethoxybenzyl Alcohol B Palladium-Catalyzed Carbonylation A->B CO, Pd catalyst, Base, Toluene, 180°C C This compound B->C Route_3 A 3,5-Dimethoxybenzoic Acid B Amide Formation A->B SOCl₂, HNMe₂ C Directed Ortho-Lithiation B->C s-BuLi or t-BuLi, THF, -78°C D Formylation & Cyclization C->D 1. DMF 2. H₃O⁺ E This compound D->E

References

A Comparative Spectroscopic Analysis of 5,7-Dimethoxyphthalide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the spectroscopic characteristics of 5,7-Dimethoxyphthalide and its key analogs: Phthalide, 5,7-Dihydroxyphthalide, and 4,6-Dimethoxyphthalide. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a visualization of a relevant biological pathway.

This publication aims to serve as a valuable resource for the scientific community by presenting a clear and objective comparison of the spectroscopic properties of this compound and its structurally related analogs. The provided data and methodologies are intended to facilitate the identification, characterization, and further investigation of these compounds in various research and development endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs.

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the electronic environment of the nuclei.

Table 1: ¹H NMR and ¹³C NMR Data (Predicted)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic H: 6.5-7.0 (m), Methylene H (CH₂): ~5.3 (s), Methoxyl H (OCH₃): ~3.8 (s)Carbonyl C: ~170, Aromatic C: 100-160, Methylene C (CH₂): ~70, Methoxyl C (OCH₃): ~56
Phthalide Aromatic H: 7.4-7.9 (m), Methylene H (CH₂): 5.34 (s)[1][2]Carbonyl C: 171.1, Aromatic C: 122.1, 125.7, 129.0, 134.1, 146.8, Methylene C (CH₂): 69.6[1]
5,7-Dihydroxyphthalide Aromatic H: 6.2-6.8 (m), Methylene H (CH₂): ~5.2 (s), Hydroxyl H (OH): Broad signalCarbonyl C: ~172, Aromatic C (with OH): 140-160, Aromatic C: 100-110, Methylene C (CH₂): ~69
4,6-Dimethoxyphthalide Aromatic H: 6.8-7.2 (m), Methylene H (CH₂): ~5.4 (s), Methoxyl H (OCH₃): ~3.9 (s)Carbonyl C: ~170, Aromatic C: 100-160, Methylene C (CH₂): ~70, Methoxyl C (OCH₃): ~56

Note: Predicted data is based on computational models and may vary from experimental values.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Lactone)C-O Stretch (Ether/Alcohol)Aromatic C=C Stretch
This compound ~1750~1270, ~1050~1600, ~1480
Phthalide 1760[4][5]1285, 1070[4]1610, 1470[4]
5,7-Dihydroxyphthalide ~1740~1280, ~1080, Broad O-H: ~3300~1610, ~1490
4,6-Dimethoxyphthalide ~1755~1260, ~1040~1600, ~1470
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugation.

Table 3: UV-Vis Absorption Maxima (λ_max, nm)

CompoundSolventλ_max (nm)
This compound Methanol~220, ~260, ~290
Phthalide Ethanol215, 235, 275[6]
5,7-Dihydroxyphthalide Methanol~225, ~270, ~300
4,6-Dimethoxyphthalide Methanol~220, ~265, ~295
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern can help in structure elucidation.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₁₀H₁₀O₄194.18194 (M⁺), 179, 165, 135
Phthalide C₈H₆O₂134.13134 (M⁺), 105, 77[1][7][8]
5,7-Dihydroxyphthalide C₈H₆O₄166.13166 (M⁺), 138, 110
4,6-Dimethoxyphthalide C₁₀H₁₀O₄194.18194 (M⁺), 179, 165, 135

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.

  • Instrument: A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition: Scan the sample over the desired wavelength range (typically 200-800 nm). A solvent blank is used as a reference.

  • Data Processing: The instrument software plots absorbance versus wavelength (nm) to generate the UV-Vis spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. For EI, the sample is typically introduced through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via liquid chromatography (LC-MS).

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the ions based on their mass-to-charge ratio.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Processing: The data system records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Biological Pathway Visualization

Phthalides have been investigated for their various biological activities, including anti-cancer and anti-inflammatory effects. One of the signaling pathways implicated in the anti-angiogenic activity of some phthalides is the WSB-1/pVHL/HIF-1α/VEGF pathway.[9] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes like VEGF, which is a key driver of angiogenesis. The von Hippel-Lindau tumor suppressor protein (pVHL) targets HIF-1α for degradation. WSB-1, an E3 ubiquitin ligase, can in turn target pVHL for degradation, thereby stabilizing HIF-1α and promoting angiogenesis.[10] Some phthalide-containing extracts have been shown to suppress this pathway, leading to anti-angiogenic effects.[11]

G Simplified WSB-1/pVHL/HIF-1α/VEGF Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia pVHL_normoxia pVHL HIF1a_normoxia HIF-1α pVHL_normoxia->HIF1a_normoxia targets Degradation_normoxia Proteasomal Degradation HIF1a_normoxia->Degradation_normoxia WSB1 WSB-1 pVHL_hypoxia pVHL WSB1->pVHL_hypoxia promotes degradation of HIF1a_hypoxia HIF-1α pVHL_hypoxia->HIF1a_hypoxia inhibition of targeting VEGF VEGF HIF1a_hypoxia->VEGF promotes transcription of Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Phthalides Phthalides Phthalides->WSB1 inhibit

Caption: WSB-1/pVHL/HIF-1α/VEGF Signaling Pathway and Phthalide a.

References

A Comparative Guide to the Biological Activities of 5,7-Dimethoxyflavone and Other Phthalides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "5,7-Dimethoxyphthalide" did not yield significant results, suggesting it is not a widely studied compound. The available body of research overwhelmingly points to "5,7-Dimethoxyflavone," a compound with a distinct chemical structure and a subject of extensive biological investigation. This guide will therefore focus on the biological activities of 5,7-Dimethoxyflavone (B190784) and compare them with those of other well-researched phthalides, a class of bicyclic aromatic compounds.

This guide provides a comparative overview of the biological activities of 5,7-Dimethoxyflavone against two prominent phthalides: n-butylphthalide and ligustilide. The information is intended for researchers, scientists, and drug development professionals, with a focus on anti-inflammatory, anticancer, and neuroprotective properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of 5,7-Dimethoxyflavone, n-butylphthalide, and ligustilide. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayModel SystemKey FindingsReference
5,7-Dimethoxyflavone Carrageenan-induced paw edemaRatComparable effect to aspirin.[1][2]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of NO production.
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophagesInhibition of PGE2 production.
Ligustilide Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50 of 12.8 ± 1.4 μM for NO production inhibition.
PGE2 ProductionLPS-stimulated THP-1 cellsBlunted PGE2 production.
n-Butylphthalide General Anti-inflammatoryVarious modelsAlleviates inflammation.[3]

Table 2: Comparative Anticancer Activity

CompoundAssayCell LineIC50 ValueReference
5,7-Dimethoxyflavone MTT AssayHepG2 (Liver Cancer)25 µM[4][5]
MTT AssayOral Squamous Cell Carcinoma (SCC-9)Inhibited proliferation.
MTT AssayBreast Cancer (MCF-7)Inhibited proliferation.
Ligustilide General AnticancerEhrlich Solid Carcinoma (in vivo)Reduced tumor size and weight.[6]
n-Butylphthalide Not extensively reported

Table 3: Comparative Neuroprotective Activity

CompoundAssay/ModelKey FindingsReference
5,7-Dimethoxyflavone LPS-induced memory impairment in miceReduced levels of Aβ, IL-1β, IL-6, and TNF-α; increased BDNF levels.[7][8][9]
Ligustilide General NeuroprotectionExhibits neuroprotective activities.
n-Butylphthalide Ischemic Stroke ModelsReduces oxidative damage, improves microcirculation, decreases neuronal apoptosis, and inhibits inflammation.[3][10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (e.g., 5,7-Dimethoxyflavone) or a control vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9][12][13]

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This in vitro assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specified time.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[7]

    • The absorbance is measured at 540-550 nm after a short incubation period.[7][8]

    • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.[1][14][15][16]

  • Cell Lines: Various cancer cell lines (e.g., HepG2, MCF-7) are used depending on the study's focus.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then treated with different concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[15]

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]

    • The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[15]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The biological activities of 5,7-Dimethoxyflavone and phthalides are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and experimental workflows.

anti_inflammatory_pathway cluster_downstream Downstream Signaling cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs TLR4->MAPK DMF 5,7-Dimethoxyflavone DMF->IKK inhibits DMF->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to MAPK->nucleus translocates to iNOS iNOS nucleus->iNOS COX2 COX-2 nucleus->COX2 TNFa TNF-α nucleus->TNFa IL6 IL-6 nucleus->IL6 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Anti-inflammatory signaling pathway of 5,7-Dimethoxyflavone.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DMF 5,7-Dimethoxyflavone Bax Bax DMF->Bax activates Bcl2 Bcl-2 DMF->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by 5,7-Dimethoxyflavone.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., RAW 264.7, HepG2) compound_treatment Compound Treatment (5,7-DMF, Phthalides) cell_culture->compound_treatment bioassays Bioassays (MTT, Griess, etc.) compound_treatment->bioassays data_analysis_vitro Data Analysis (IC50 determination) bioassays->data_analysis_vitro conclusion Conclusion data_analysis_vitro->conclusion animal_model Animal Model (e.g., Rat, Mouse) compound_admin Compound Administration animal_model->compound_admin disease_induction Disease Induction (e.g., Carrageenan) compound_admin->disease_induction observation Observation & Measurement disease_induction->observation data_analysis_vivo Data Analysis observation->data_analysis_vivo data_analysis_vivo->conclusion

Caption: General experimental workflow for biological activity assessment.

References

Comparative Analysis of 5,7-Dimethoxyphthalide as a Mycophenolic Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Mycophenolic Acid, a Critical Immunosuppressive Agent.

This guide provides a comparative analysis of 5,7-Dimethoxyphthalide as a precursor for the synthesis of Mycophenolic Acid (MPA), a cornerstone immunosuppressive drug. The performance of this precursor is evaluated against alternative synthetic routes, supported by available experimental data on yield and purity. Detailed experimental protocols for key synthetic transformations are provided to facilitate replication and further investigation.

Executive Summary

Mycophenolic acid (MPA) is a potent inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] This mechanism of action selectively targets the proliferation of B and T lymphocytes, making MPA a vital therapeutic agent in preventing organ transplant rejection and treating autoimmune diseases.[1][2] The chemical synthesis of MPA is a critical area of research, aimed at improving efficiency, yield, and purity. This guide focuses on the synthetic utility of this compound as a key intermediate in MPA synthesis and compares it with other notable precursors.

Comparative Data of Mycophenolic Acid Precursors

The selection of a precursor significantly impacts the overall efficiency and scalability of the synthesis of Mycophenolic Acid. This section presents a comparative summary of quantitative data for different synthetic routes, focusing on reaction yields and product purity.

PrecursorKey Intermediate(s)Overall Yield (%)Purity (%)Reference
2-Bromo-3,5-dimethoxybenzyl alcoholThis compound 88 (for this compound)Not specified(Lee et al., 2001, as cited in ResearchGate)
3,5-Dimethoxybenzyl alcohol5,7-Dimethoxy-4-methylphthalide80 (for 5,7-Dimethoxy-4-methylphthalide)Not specified(Zuo et al., 2008, as cited in ResearchGate)
5,7-Dihydroxy-4-methylphthalide-Not specifiedNot specified(Canonica et al., 1972, as cited in ResearchGate)
Orcinol dimethyl etherMultiple steps~8 (for a key phthalide (B148349) intermediate)Not specified(Birch et al., as cited in Scribd)
Fermentation (Penicillium brevicompactum)-4.5-6 g/L (mutated strain)90 (crude)(Patent EP2321421A1)

Experimental Protocols

Detailed methodologies for the synthesis of Mycophenolic Acid and its key intermediates are crucial for reproducibility and comparative assessment.

Synthesis of this compound from 2-Bromo-3,5-dimethoxybenzyl alcohol

This protocol describes the palladium-catalyzed carbonylation to form the phthalide ring system.

Materials:

  • 2-Bromo-3,5-dimethoxybenzyl alcohol

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Carbon monoxide (CO) gas

Procedure:

  • A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene is prepared in a pressure reactor.

  • A palladium catalyst and sodium carbonate are added to the solution.

  • The reactor is charged with carbon monoxide to a specified pressure.

  • The reaction mixture is heated to 180°C and stirred for a designated period.

  • After cooling, the reaction mixture is filtered to remove the catalyst and inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to yield this compound.

Synthesis of 5,7-Dimethoxy-4-methylphthalide from 3,5-Dimethoxybenzyl alcohol

This multi-step synthesis involves formylation and subsequent oxidation and lactonization.

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Sodium chlorite (B76162) (NaClO₂)

  • A suitable solvent system

Procedure:

  • Vilsmeier-Haack Formylation: 3,5-Dimethoxybenzyl alcohol is subjected to two sequential Vilsmeier-Haack formylation reactions to introduce aldehyde groups onto the aromatic ring.

  • Oxidation and Lactonization: The resulting dialdehyde (B1249045) is then oxidized with sodium chlorite. This step is followed by a concomitant lactonization in a one-pot procedure to form 5,7-dimethoxy-4-methylphthalide.

  • Purification: The product is isolated and purified using standard techniques like crystallization or chromatography.

Synthesis of Mycophenolic Acid from 5,7-Dihydroxy-4-methylphthalide

This procedure involves the coupling of the phthalide core with the hexenoic acid side chain.

Materials:

  • 5,7-Dihydroxy-4-methylphthalide

  • Methyl 6-bromo-4-methylhex-4-enoate

  • Silver oxide (Ag₂O)

  • Dioxane

  • Reagents for methylation and hydrolysis

Procedure:

  • Condensation: 5,7-Dihydroxy-4-methylphthalide is condensed with methyl 6-bromo-4-methylhex-4-enoate in the presence of silver oxide in dioxane. This reaction forms the methyl ester of nor-O-methyl mycophenolic acid.

  • Selective Methylation: The phenolic hydroxyl group is selectively methylated.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid to yield mycophenolic acid.

  • Purification: The final product is purified by crystallization or chromatography.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and action of Mycophenolic Acid.

Synthetic_Pathway_of_MPA_from_5_7_Dimethoxyphthalide cluster_start Starting Material cluster_intermediate Key Intermediate cluster_side_chain Side-Chain Synthesis cluster_final_product Final Product 2_Bromo_3_5_dimethoxybenzyl_alcohol 2-Bromo-3,5- dimethoxybenzyl alcohol 5_7_Dimethoxyphthalide This compound 2_Bromo_3_5_dimethoxybenzyl_alcohol->5_7_Dimethoxyphthalide Pd-catalyzed carbonylation Coupling_Reaction Coupling Reaction 5_7_Dimethoxyphthalide->Coupling_Reaction Further functionalization Side_Chain_Precursor Hexenoic acid side-chain precursor Side_Chain_Precursor->Coupling_Reaction Mycophenolic_Acid Mycophenolic Acid Coupling_Reaction->Mycophenolic_Acid Final steps

Synthetic pathway to MPA via this compound.

Mycophenolic_Acid_Signaling_Pathway cluster_purine De Novo Purine Synthesis cluster_inhibition Inhibition cluster_cellular_effect Cellular Effect IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GTP_dGTP GTP & dGTP GMP->GTP_dGTP DNA_RNA DNA & RNA Synthesis GTP_dGTP->DNA_RNA Lymphocyte B & T Lymphocyte Proliferation DNA_RNA->Lymphocyte MPA Mycophenolic Acid (MPA) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) MPA->IMPDH Inhibits Inhibition_Node Inhibition of Proliferation Lymphocyte->Inhibition_Node is inhibited

Mechanism of action of Mycophenolic Acid.

Comparative_Analysis_Workflow A Identify Potential MPA Precursors B Gather Synthetic Protocols A->B C Extract Quantitative Data (Yield, Purity) A->C D Structure Data in Comparative Tables B->D C->D G Compile Comparison Guide D->G E Analyze Mechanism of Action F Generate Visualizations (Pathways, Workflow) E->F F->G

Workflow for comparative analysis of MPA precursors.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5,7-Dimethoxyphthalide, a crucial building block for various pharmacologically active compounds, can be synthesized through several catalytic routes. This guide provides an objective comparison of different catalytic systems, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

This comparative analysis focuses on three distinct catalytic approaches for the synthesis of this compound: a palladium-catalyzed carbonylation, an oxidative lactonization using sodium chlorite (B76162), and a proposed rhodium-catalyzed C-H activation/cyclization. Each method offers unique advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Performance Comparison of Catalytic Systems

The following table summarizes the key quantitative data for the different catalytic methods for the synthesis of this compound.

Catalyst SystemStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium Catalyst 2-Bromo-3,5-dimethoxybenzyl alcoholCO, Na₂CO₃, Pd catalystToluene (B28343)180-88[1][2]
Sodium Chlorite 6-Chloromethyl-2,4-dimethoxybenzaldehydeNaClO₂---80[1]
Rhodium Catalyst 3,5-Dimethoxybenzoic acid derivative (proposed)Olefin, Rh catalyst----(method adapted)

Experimental Protocols

Palladium-Catalyzed Carbonylation

This method utilizes a palladium catalyst to facilitate the carbonylation of an aryl bromide followed by intramolecular cyclization to yield the phthalide (B148349).

Starting Material: 2-Bromo-3,5-dimethoxybenzyl alcohol

Catalyst System: Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a suitable phosphine (B1218219) ligand.

Experimental Procedure:

A solution of 2-bromo-3,5-dimethoxybenzyl alcohol in toluene is placed in a high-pressure reactor. A catalytic amount of a palladium catalyst and a base, such as sodium carbonate, are added. The reactor is then charged with carbon monoxide gas to a specified pressure. The reaction mixture is heated to 180°C and stirred for the required duration. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield this compound.[1][2]

Oxidative Lactonization

This approach involves the oxidation of a benzaldehyde (B42025) derivative with sodium chlorite, which leads to the formation of a carboxylic acid that undergoes a spontaneous intramolecular esterification (lactonization).

Starting Material: 6-Chloromethyl-2,4-dimethoxybenzaldehyde

Catalyst System: Sodium chlorite (oxidant)

Experimental Procedure:

The synthesis of this compound is a key step in a five-step sequence starting from 3,5-dimethoxybenzyl alcohol. The crucial step involves the transformation of 6-chloromethyl-2,4-dimethoxybenzaldehyde. This is achieved through an oxidation with sodium chlorite, which also facilitates a concomitant lactonization in a one-pot reaction to afford this compound.[1]

Rhodium-Catalyzed C-H Activation/Cyclization (Proposed)

While a specific example for this compound is not available, rhodium-catalyzed C-H activation and annulation reactions of benzoic acids with alkenes or alkynes present a promising and modern approach for the synthesis of substituted phthalides. This method offers high atom economy and functional group tolerance.

Starting Material (Proposed): A suitable derivative of 3,5-dimethoxybenzoic acid.

Catalyst System: A rhodium(III) catalyst, such as [Cp*RhCl₂]₂.

Proposed Experimental Procedure:

A mixture of the 3,5-dimethoxybenzoic acid derivative, an appropriate olefin (e.g., an acrylate (B77674) or styrene), a rhodium(III) catalyst, and a copper(II) salt as an oxidant would be heated in a suitable solvent. The reaction would proceed via a directed C-H activation at the ortho-position of the benzoic acid, followed by insertion of the olefin and subsequent intramolecular cyclization to form the phthalide ring. Workup and purification by chromatography would be expected to yield this compound.

Signaling Pathways and Experimental Workflows

To visually represent the logic of the synthetic pathways and experimental procedures, the following diagrams are provided.

Synthesis_Pathways cluster_pd Palladium-Catalyzed Carbonylation cluster_ox Oxidative Lactonization Start_Pd 2-Bromo-3,5-dimethoxy- benzyl alcohol Reagents_Pd CO, Na₂CO₃ Pd Catalyst Start_Pd->Reagents_Pd Toluene, 180°C Product_Pd This compound Reagents_Pd->Product_Pd Start_Ox 6-Chloromethyl-2,4-dimethoxy- benzaldehyde Reagents_Ox NaClO₂ Start_Ox->Reagents_Ox One-pot reaction Product_Ox This compound Reagents_Ox->Product_Ox Experimental_Workflow Start Start with Reactants & Catalyst Reaction Reaction under Specific Conditions (Temp, Time, Pressure) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quenching & Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

References

validating the purity of 5,7-Dimethoxyphthalide using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5,7-Dimethoxyphthalide is a pivotal building block in the synthesis of various compounds, most notably the immunosuppressant mycophenolic acid. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, complete with experimental protocols, data presentation, and a look at alternative synthetic approaches.

Introduction to Purity Analysis

The presence of impurities in a synthetic intermediate like this compound can have a significant impact on the downstream reactions and the purity of the final API. Impurities can arise from various sources, including residual starting materials, byproducts of the reaction, and degradation products. Therefore, robust analytical methods are essential to identify and quantify these impurities.

Common impurities in the synthesis of this compound can include unreacted starting materials such as 3,5-dimethoxybenzyl alcohol or 2-bromo-3,5-dimethoxybenzyl alcohol, as well as intermediates like 6-chloromethyl-2,4-dimethoxybenzaldehyde, depending on the synthetic route employed.

Orthogonal Analytical Techniques for Purity Determination

A multi-pronged approach utilizing several analytical techniques is the most reliable strategy for a comprehensive purity assessment. This guide will focus on three primary chromatographic and spectroscopic methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, a reverse-phase HPLC method is typically employed.

Table 1: Comparison of HPLC and UHPLC Methods for this compound Purity Analysis

ParameterMethod A: Conventional HPLCMethod B: Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle Chromatographic separation based on polarityChromatographic separation using smaller particle size columns for higher efficiency
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B0-5 min: 30-95% B5-6 min: 95% B6-7 min: 30% B
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 30 minutes7 minutes
Resolution GoodExcellent
Throughput ModerateHigh
Illustrative Purity 99.5% (by peak area)99.6% (by peak area)

Note: The purity values are illustrative and would be determined experimentally.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chemicals and Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water. This compound reference standard of known purity.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions: As detailed in Table 1.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Standard Reference Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data Purity Purity Calculation (% Area) Data->Purity

Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification of impurities.

Table 2: GC-MS Method Parameters for this compound Analysis

ParameterValue
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 amu
Illustrative Purity 99.7% (by total ion chromatogram)

Note: The purity value is illustrative and would be determined experimentally.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chemicals and Reagents: High-purity solvent for dissolution (e.g., dichloromethane (B109758) or ethyl acetate). This compound reference standard.

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the sample to be tested in the same solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions: As detailed in Table 2.

  • Analysis: Inject the sample. The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared to library data for identification.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Sample Sample Dissolution GC Gas Chromatograph Sample->GC MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data Purity Purity Assessment & Impurity ID Data->Purity

Workflow for GC-MS purity analysis and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. The presence of impurity peaks in the NMR spectrum is a direct indication of impurities.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~6.5-6.7mAromatic protons
~5.3s-CH₂- protons
~3.9sMethoxy protons
¹³C ~170sCarbonyl carbon
~160, ~150sAromatic carbons attached to oxygen
~110-130dAromatic CH carbons
~100sQuaternary aromatic carbons
~70t-CH₂- carbon
~56qMethoxy carbons

Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chemicals and Reagents: Deuterated solvent (e.g., CDCl₃), and a certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_calculation Calculation cluster_output Output Mass_Sample Mass of Sample Formula Purity Calculation Formula Mass_Sample->Formula Mass_IS Mass of Internal Standard Mass_IS->Formula Purity_IS Purity of Internal Standard Purity_IS->Formula MW_Sample MW of Sample MW_Sample->Formula MW_IS MW of Internal Standard MW_IS->Formula Integrate_Sample Integral of Sample Signal Integrate_Sample->Formula Integrate_IS Integral of IS Signal Integrate_IS->Formula Protons_Sample Number of Protons (Sample) Protons_Sample->Formula Protons_IS Number of Protons (IS) Protons_IS->Formula Purity_Result Absolute Purity (%) Formula->Purity_Result

Logical relationship for qNMR purity determination.

Comparison with Alternatives: Synthetic Routes to Mycophenolic Acid

The necessity for pure this compound arises from its role as a key intermediate in the synthesis of mycophenolic acid. Evaluating alternative synthetic strategies for mycophenolic acid provides context for the importance of this intermediate and its purity.

Table 4: Comparison of Synthetic Approaches to Mycophenolic Acid

ApproachKey IntermediateAdvantagesDisadvantages
Route A (Standard) This compound Well-established route, good overall yields.Requires multiple steps to synthesize the intermediate.
Route B (Convergent) Aromatic core and side chain synthesized separately and then coupled.Potentially shorter overall synthesis, allows for late-stage diversification.Coupling reaction can be challenging and may require optimization.
Route C (Biocatalytic) Fermentation of Penicillium brevicompactum.Direct production of mycophenolic acid.Lower yields, complex purification from fermentation broth.

The choice of synthetic route often depends on factors such as scale, cost of starting materials, and desired purity of the final product. For large-scale manufacturing, a well-optimized route utilizing a high-purity intermediate like this compound is often preferred for its reproducibility and control over the impurity profile.

Conclusion

Validating the purity of this compound requires a combination of orthogonal analytical techniques. HPLC provides excellent quantitative data on purity and impurity levels. GC-MS offers definitive identification of volatile and semi-volatile impurities. NMR spectroscopy serves as a powerful tool for both structural confirmation and absolute quantitative purity determination. By employing these methods with robust experimental protocols, researchers and drug development professionals can ensure the quality of this critical intermediate, leading to a safer and more effective final pharmaceutical product. The comparison with alternative synthetic routes highlights the continued relevance of producing high-purity this compound for the efficient synthesis of mycophenolic acid.

Comparative Cytotoxicity of 5,7-Dimethoxyphthalide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of 5,7-dimethoxyphthalide and related phthalide (B148349) derivatives reveals their potential as anticancer agents. This guide provides a comparative overview of their in vitro cytotoxicity, details the experimental methodologies for assessment, and visualizes the key cellular pathways involved.

While specific cytotoxic data for this compound remains limited in publicly available research, this guide synthesizes findings on structurally similar phthalide derivatives to provide a valuable comparative framework for researchers in drug discovery and development. The presented data, experimental protocols, and pathway diagrams aim to facilitate further investigation into the therapeutic potential of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of various phthalide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The following table summarizes the IC50 values for several phthalide derivatives, offering insights into their structure-activity relationships.

CompoundCell LineIC50 (µM)Reference
Phthalide-fused Indoline (3b) HL-60 (Human promyelocytic leukemia)45.4[1]
HepG2 (Human liver cancer)57.7[1]
Riligustilide A549 (Human lung carcinoma)13.82[2][3]
HCT-8 (Human colon carcinoma)6.79[2][3]
HepG2 (Human liver cancer)7.92[2][3]
Tokinolide A A549 (Human lung carcinoma)34.34[2][3]
HCT-8 (Human colon carcinoma)27.79[2][3]
HepG2 (Human liver cancer)31.21[2][3]
Tokinolide C A549 (Human lung carcinoma)55.84[2][3]
HCT-8 (Human colon carcinoma)30.92[2][3]
HepG2 (Human liver cancer)48.23[2][3]

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro cytotoxicity assays used to evaluate the efficacy of phthalide derivatives.

Cell Viability Assays: MTT and CCK-8

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the phthalide derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

2. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric method that is considered to be more convenient and less toxic than the MTT assay.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.[1]

  • CCK-8 Reagent Addition: Following the treatment incubation, a premixed CCK-8 solution is added directly to each well.[1]

  • Incubation: The plates are incubated for 1-4 hours. During this time, dehydrogenases in viable cells reduce the WST-8 tetrazolium salt in the CCK-8 solution to a soluble formazan dye.[1]

  • Absorbance Measurement: The absorbance of the orange-colored formazan is measured at a wavelength of 450 nm using a microplate reader.[1]

  • Data Analysis: The amount of formazan produced is directly proportional to the number of living cells, and the IC50 value is calculated similarly to the MTT assay.[1]

Mandatory Visualizations

To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_Cytotoxicity_Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate adhesion Allow Cell Adhesion (Overnight Incubation) start->adhesion treatment Add Phthalide Derivatives (Various Concentrations) adhesion->treatment incubation Incubate (e.g., 48h) treatment->incubation add_reagent Add MTT or CCK-8 Reagent incubation->add_reagent assay_incubation Incubate (1-4h) add_reagent->assay_incubation solubilization Add Solubilization Solution (for MTT) assay_incubation->solubilization MTT Assay read_absorbance Measure Absorbance assay_incubation->read_absorbance CCK-8 Assay solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity assays.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor FADD FADD death_receptor->FADD procaspase8 Pro-caspase-8 FADD->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak Crosstalk procaspase3 Pro-caspase-3 caspase8->procaspase3 cellular_stress Cellular Stress (e.g., DNA Damage) p53 p53 cellular_stress->p53 p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

A Comparative Guide to the Cross-Reactivity of Phthalides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of phthalides, a class of naturally occurring and synthetic lactones, is a subject of growing interest in pharmacological research. Their diverse biological activities, ranging from anti-inflammatory to neuroprotective and anti-cancer effects, suggest a complex interaction with multiple cellular targets. This guide provides a comparative analysis of the biological activities of various phthalide (B148349) compounds, offering insights into their potential cross-reactivity across different biological assays. The data presented herein is intended to aid researchers in understanding the multifaceted nature of these compounds and to guide future drug discovery and development efforts.

It is important to note that while the query specified "5,7-Dimethoxyphthalide," literature primarily details a similarly named compound, 5,7-dimethoxyflavone , and a variety of other phthalide derivatives. This guide will focus on the broader class of phthalides, drawing on available data for specific compounds to illustrate the concept of cross-reactivity.

Comparative Analysis of Biological Activities of Phthalide Derivatives

The following table summarizes the in vitro biological activities of several phthalide compounds across a range of assays. This data highlights the ability of these compounds to interact with multiple molecular targets, a key aspect of cross-reactivity.

Compound/AlternativeBiological AssayTarget/PathwayBiological EffectQuantitative Data (IC50/EC50)
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production Assay in RAW 264.7 macrophagesInducible Nitric Oxide Synthase (iNOS)Anti-inflammatory0.76 µM[1]
4,5,6-trihydroxy-3-methylphthalide Akt1 Kinase AssayAkt1Anticancer (inhibition of a key survival kinase)Not specified[2]
Dibutyl Phthalate (DBP) Androgen Receptor (AR) Reporter Gene AssayAndrogen ReceptorAnti-androgenic1.05 x 10-6 M
Estrogen Receptor (ER) Reporter Gene AssayEstrogen ReceptorWeakly estrogenicActive at 1.0 x 10-4 M
Thyroid Receptor (TR) Reporter Gene AssayThyroid ReceptorTR antagonist1.31 x 10-5 M
(Z)-Ligustilide LPS-induced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 macrophagesiNOS and Cyclooxygenase-2 (COX-2)Anti-inflammatoryNot specified[3]
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel AssayTRPA1Channel activation and subsequent desensitizationNot specified[4]
Mycophenolic Acid (MPA) Inosine Monophosphate Dehydrogenase (IMPDH) Activity AssayIMPDHImmunosuppressiveNot specified[5]
Jurkat Cell (lymphoid cell line) Growth Inhibition AssayNot specifiedCytotoxicPotency higher than the parent compound for some derivatives[6]

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison guide.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., a phthalide derivative) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

    • Incubate the cells for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine the concentration of the test compound that inhibits NO production by 50% (IC50).

Hormone Receptor Reporter Gene Assay

This assay is employed to determine if a compound can act as an agonist or antagonist of a specific hormone receptor.

  • Cell Line: A human cell line (e.g., HeLa or U2OS) stably transfected with the gene for a specific hormone receptor (e.g., Androgen Receptor), along with a reporter gene (e.g., luciferase) linked to a hormone-responsive promoter.

  • Protocol:

    • Plate the transfected cells in a 96-well plate.

    • Expose the cells to a range of concentrations of the test compound. For antagonist testing, cells are co-treated with the test compound and a known receptor agonist.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Kinase Inhibition Assay

This assay is used to identify compounds that can inhibit the activity of a specific protein kinase, which are often dysregulated in cancer.

  • Assay Format: Can be a biochemical assay using a purified kinase or a cell-based assay.

  • Biochemical Assay Protocol:

    • In a multi-well plate, combine the purified kinase (e.g., Akt1), a specific substrate peptide, and ATP.

    • Add the test compound at various concentrations.

    • Allow the kinase reaction to proceed for a set period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibodies that specifically recognize the phosphorylated substrate (e.g., in an ELISA format) or by measuring the depletion of ATP.

    • Determine the IC50 value of the compound.

Visualizing Cellular Pathways

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of phthalides.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAP3Ks MAP3Ks (e.g., ASK1) TAK1->MAP3Ks IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates MKKs MKKs (e.g., MKK3/6, MKK4/7) MAP3Ks->MKKs MAPKs MAPKs (p38, JNK) MKKs->MAPKs AP1_nucleus AP-1 MAPKs->AP1_nucleus activates Phthalide Phthalide Derivative Phthalide->TAK1 inhibits Phthalide->IKK inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes AP1_nucleus->Inflammatory_Genes Hormone_Receptor_Assay_Workflow cluster_workflow Hormone Receptor Reporter Gene Assay Workflow start Start: Plate Transfected Cells add_compounds Add Test Compound ± Agonist start->add_compounds incubate Incubate (24-48h) add_compounds->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analysis Data Analysis measure->analysis agonist_result Agonist Effect (EC50) analysis->agonist_result Agonist Mode antagonist_result Antagonist Effect (IC50) analysis->antagonist_result Antagonist Mode

References

A Comparative Guide to Antifungal Activity: Benchmarking Novel Compounds Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products, such as secondary metabolites from endophytic fungi, represent a promising reservoir of new chemical entities with potential antifungal activity. One such compound is 5,7-Dimethoxyphthalide, which has been isolated from the endophytic fungus Neofusicoccum sp. This guide provides a framework for comparing the antifungal activity of a novel compound like this compound against well-established antifungal agents: fluconazole, amphotericin B, and caspofungin. While specific antifungal data for this compound is still emerging, this document presents a template for its evaluation, summarizing the known activities of comparator drugs and detailing the standardized experimental protocols required for a robust comparison.

Data Presentation: Comparative Antifungal Activity

A crucial step in evaluating a new antifungal candidate is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the reported MIC ranges for fluconazole, amphotericin B, and caspofungin against common fungal species. A placeholder column is included for this compound to be populated as experimental data becomes available. Endophytic fungi are known to produce a wide array of bioactive secondary metabolites, and further investigation into compounds like this compound is warranted to explore their therapeutic potential.[1][2][3][4][5]

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicansData not available0.25 - 8[6]0.5 - 1≤0.03 - 1
Candida glabrataData not available2 - 128[7]0.5 - 2[7]0.125 - 2[7][8]
Aspergillus fumigatusData not available>640.125 - 2[9][10][11][12][13]0.125 - >16

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are for comparative purposes and are based on published literature.

Experimental Protocols: Determining Antifungal Susceptibility

To ensure consistency and comparability of results, standardized methods for antifungal susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[14][15][16][17][18][19][20]

Broth Microdilution Method (Based on CLSI M27-A3 and M38-A2)

This method is used to determine the MIC of an antifungal agent in a liquid medium.

1. Preparation of Antifungal Agent Stock Solution:

  • The antifungal agent (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are then prepared in RPMI 1640 medium.

2. Inoculum Preparation:

  • The fungal isolate to be tested is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.

  • A suspension of the fungal cells (for yeasts) or conidia (for filamentous fungi) is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell/conidia concentration. The suspension is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

3. Microdilution Plate Setup:

  • A 96-well microtiter plate is used for the assay.

  • Each well receives a specific volume of the diluted antifungal agent, with a range of concentrations across the plate.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

  • The prepared fungal inoculum is added to each well (except the sterility control).

4. Incubation:

  • The microtiter plate is incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for filamentous fungi).

5. Determination of MIC:

  • After incubation, the plate is examined for visible growth.

  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles like fluconazole, this is often a ≥50% reduction in turbidity, while for agents like amphotericin B, it is typically the complete absence of visible growth.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the comparison of antifungal agents.

Antifungal_Mechanism_of_Action cluster_known_agents Known Antifungal Agents cluster_targets Fungal Cell Targets Fluconazole Fluconazole Ergosterol\nBiosynthesis Ergosterol Biosynthesis Fluconazole->Ergosterol\nBiosynthesis Inhibits Amphotericin B Amphotericin B Cell Membrane\n(Ergosterol) Cell Membrane (Ergosterol) Amphotericin B->Cell Membrane\n(Ergosterol) Binds to and disrupts Caspofungin Caspofungin Cell Wall\n(β-(1,3)-D-glucan\nSynthesis) Cell Wall (β-(1,3)-D-glucan Synthesis) Caspofungin->Cell Wall\n(β-(1,3)-D-glucan\nSynthesis) Inhibits

Caption: Mechanisms of action for common antifungal agents.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay prep_agent Prepare Antifungal Agent Dilutions setup_plate Set up 96-well Microtiter Plate prep_agent->setup_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->setup_plate incubate Incubate at 35°C setup_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Experimental workflow for the broth microdilution assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,7-Dimethoxyphthalide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dimethoxyphthalide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on a conservative approach, drawing from the known hazards of similar phthalate (B1215562) compounds and established best practices for hazardous waste management.

Inferred Hazard Profile and Personal Protective Equipment (PPE)

A thorough risk assessment is critical before handling and disposal. Based on data from related phthalate compounds, this compound should be handled as a potentially hazardous substance.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1]Nitrile gloves, lab coat, safety glasses with side shields.[2][3]
Skin/Eye Irritation May cause mild skin and eye irritation.[1]Nitrile gloves, lab coat, safety glasses with side shields.[2][3]
Environmental Hazard Assumed to be harmful to aquatic life.[2]Prevent release to drains and waterways.[2][3]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated weighing paper, and used personal protective equipment (e.g., gloves) in a dedicated, clearly labeled hazardous waste container.[4][5]

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container.[4][5] Do not mix with other incompatible waste streams. It is best practice to segregate halogenated and non-halogenated solvent waste.[5][6]

2. Container Labeling:

All waste containers must be clearly labeled with the following information:[4][5]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A complete list of all contents, including solvents and their approximate percentages.

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The date of waste accumulation.

  • The name and contact information of the generating laboratory or researcher.

3. Storage of Waste:

  • Store waste containers in a designated and approved satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed at all times, except when adding waste.[6]

  • Provide secondary containment to mitigate spills.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Never dispose of this compound down the drain or in the regular trash.[3][7]

5. Spill Cleanup:

  • In case of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container.[8]

  • For liquid spills, use an inert absorbent material, then collect the absorbed waste into the appropriate hazardous waste container.

  • Decontaminate the spill area and ventilate the space.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (e.g., powder, contaminated PPE) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,7-Dimethoxyphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,7-Dimethoxyphthalide. It outlines personal protective equipment (PPE) requirements, step-by-step operational procedures for handling, and a comprehensive disposal plan to ensure laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against potential exposure. The following table details the minimum recommended PPE for handling this compound.

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Chemical Splash GogglesANSI Z87.1Protects eyes from airborne particles and accidental splashes.
Face Shield-Recommended when there is a heightened risk of splashing or significant dust generation.
Hands Chemical-resistant glovesEN 374Prevents direct skin contact. Nitrile gloves are a suitable initial choice for handling many organic chemicals.[1] Always consult the glove manufacturer's chemical resistance guide for specific compounds when available.
Body Laboratory Coat-Protects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the solid compound, especially outside of a certified chemical fume hood, to prevent inhalation of fine dust particles.[2]
Feet Closed-toe shoes-Protects feet from potential spills.

Operational Plan: A Step-by-Step Guide

Adhering to a systematic operational plan is crucial for minimizing risks and ensuring the integrity of experimental work.

1. Preparation:

  • Designate a specific and clearly marked area for handling this compound, preferably within a certified chemical fume hood.

  • Confirm that an operational emergency eyewash station and safety shower are immediately accessible.

  • Before beginning, assemble all necessary equipment and materials, such as spatulas, weighing paper, appropriate glassware, and solvents.

  • Ensure all glassware is clean, dry, and free from any contaminants that could react with the compound.

2. Weighing the Compound:

  • Conduct all weighing operations inside a chemical fume hood or a vented balance enclosure to contain any airborne powder.

  • Utilize anti-static weighing dishes or paper to minimize the scattering of the solid.

  • Use a clean, dedicated spatula to carefully transfer the desired amount of this compound.

  • Promptly and securely close the main container after weighing.

3. Experimental Use:

  • Carry out all experimental procedures involving this compound in a well-ventilated area, with a chemical fume hood being the preferred location.

  • When dissolving the compound, add the solid to the solvent slowly and in small portions to prevent splashing.

  • If heating is necessary, use a controlled heating source like a heating mantle or a stirrer hot plate, and continuously monitor the procedure.

  • All containers holding this compound or its solutions must be clearly labeled and kept sealed when not in immediate use.

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and all contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any materials heavily contaminated with the solid (e.g., weighing paper, used gloves, absorbent pads) in a designated and clearly labeled hazardous solid waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Avoid mixing this waste with other incompatible chemical waste streams.

  • Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container.

2. Container Management:

  • Ensure that all waste containers are made of materials chemically compatible with phthalates and any solvents used.

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

3. Final Disposal:

  • Store all hazardous waste in a designated satellite accumulation area within the laboratory.

  • Arrange for the final disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, strictly following all local, state, and federal regulations.

  • Under no circumstances should this compound or its solutions be disposed of down the drain.[3]

Data Presentation: Physical and Chemical Properties

The table below summarizes the known physical and chemical properties of this compound based on available data.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem
Molecular Weight 194.18 g/mol PubChem
Appearance Solid (Predicted)PubChem
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
CAS Number 3465-69-8PubChem

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials check_safety Check Safety Equipment (Eyewash, Shower) gather_materials->check_safety weigh Weigh Compound (in Fume Hood) check_safety->weigh dissolve Dissolve/Use in Experiment (in Fume Hood) weigh->dissolve store Store Securely dissolve->store segregate Segregate Waste (Solid, Liquid, Sharps) dissolve->segregate label_waste Label Waste Containers segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.